molecular formula C10H9N B155361 1-Methylisoquinoline CAS No. 1721-93-3

1-Methylisoquinoline

Cat. No.: B155361
CAS No.: 1721-93-3
M. Wt: 143.18 g/mol
InChI Key: PBYMYAJONQZORL-UHFFFAOYSA-N
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Description

1-methylisoquinoline is a member of isoquinolines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylisoquinoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBYMYAJONQZORL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20870904
Record name 1-Methylisoquinoline
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Molecular Weight

143.18 g/mol
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CAS No.

1721-93-3, 58853-80-8
Record name 1-Methylisoquinoline
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Record name 1-Methylisoquinoline
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Record name Isoquinoline, 1-methyl-
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Record name 1-METHYLISOQUINOLINE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methylisoquinoline: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive resource for researchers, scientists, and drug development professionals on the chemical and biological characteristics of 1-Methylisoquinoline.

Introduction: this compound is a heterocyclic aromatic organic compound that serves as a fundamental scaffold in a variety of biologically active molecules and as a versatile precursor in organic synthesis.[1] Structurally, it consists of a benzene ring fused to a pyridine ring, with a methyl group substituted at the C1 position.[2] This substitution significantly influences its chemical reactivity and biological interactions. This guide provides a detailed overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and known biological activities, with a particular focus on its relevance to pharmaceutical research and development.

Chemical Structure and Identification

This compound is a bicyclic aromatic compound. The presence of the nitrogen atom and the methyl group at the carbon adjacent to the nitrogen are key features defining its reactivity.

G cluster_isoquinoline C1 N2 C3 C4 C4a C5 C6 C7 C8 C8a CH3

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
CAS Number 1721-93-3[1][3][4]
Molecular Formula C₁₀H₉N[1][5][6]
Molecular Weight 143.19 g/mol [1][5][6]
SMILES Cc1nccc2ccccc12[6]
InChI InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3[6]
InChIKey PBYMYAJONQZORL-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is typically a yellow to light-yellow liquid at room temperature.[1][4] Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Appearance Yellow to light yellow liquid[1][4]
Melting Point 10-12 °C[3][4]
Boiling Point 126-128 °C at 16 mmHg[1][4][6]
Density 1.078 g/mL at 25 °C[1][4][6]
Refractive Index (n20/D) 1.6140[1][4][6]
Solubility Moderately soluble in organic solvents like ethanol and ether; limited solubility in water.[2]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR δ (ppm) in CCl₄: 8.29 (d, J=5.8 Hz, 1H), 8.01 (d, 1H), 7.69 (d, 1H), 7.55 (m, 1H), 7.47 (m, 1H), 7.36 (d, J=5.8 Hz, 1H), 2.89 (s, 3H)[7]
¹³C NMR Data not readily available in literature.
Infrared (IR) Aromatic C-H stretch: ~3030 cm⁻¹; Alkyl C-H stretch: 2950-2850 cm⁻¹; Aromatic C=C stretch: 1700-1500 cm⁻¹[8]
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 143. Other major fragments: m/z 142, 115, 116.[7][9]

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex molecules.[1] The isoquinoline core is often constructed via established synthetic routes, followed by modification.

Experimental Protocols

Bischler-Napieralski Reaction for 1-Methyl-3,4-dihydroisoquinoline Synthesis

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.[10][11][12] The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.

  • Step 1: Amide Formation: N-acetyl-β-phenylethylamine is prepared by reacting β-phenylethylamine with acetic anhydride or acetyl chloride.

  • Step 2: Cyclization: The N-acetyl-β-phenylethylamine is treated with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), and heated to induce intramolecular electrophilic aromatic substitution, yielding 1-methyl-3,4-dihydroisoquinoline.[12]

  • Step 3: Oxidation: The resulting 1-methyl-3,4-dihydroisoquinoline is oxidized to this compound. This can be achieved using various oxidizing agents, such as palladium on carbon (Pd/C) in a suitable solvent with heating.

G cluster_workflow start β-phenylethylamine + Acetylating Agent amide N-acetyl-β-phenylethylamine cyclization 1-methyl-3,4-dihydroisoquinoline oxidation This compound

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis and quantification of this compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as dichloromethane or acetone.[13] An internal standard may be added for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250 °C.

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanning from m/z 40 to 300.

    • Identification: The resulting mass spectrum is compared with a reference library (e.g., NIST) for confirmation. The retention time is also used for identification.

Biological Activity and Drug Development Potential

This compound and its parent structure, isoquinoline, are found in numerous natural products and have been investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[1]

Inhibition of Cytochrome P450 Enzymes

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6.[14] CYP2A6 is the primary enzyme responsible for the metabolism of nicotine in humans. Inhibition of this enzyme can slow down nicotine clearance, a strategy that is being explored for smoking cessation therapies.[15]

G cluster_pathway Nicotine Nicotine CYP2A6 CYP2A6 Enzyme Cotinine Cotinine (Metabolite) Methylisoquinoline This compound

Potential Anticancer Activity of Isoquinoline Alkaloids

The broader class of isoquinoline alkaloids has been shown to exhibit anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[1][3][16] These effects are often mediated through the modulation of key signaling pathways.

While specific data for this compound is limited, the general mechanisms for isoquinoline alkaloids involve interactions with pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[6]

Table 4: Potential Anticancer Mechanisms of Isoquinoline Alkaloids

MechanismKey Molecular Targets/PathwaysReference(s)
Induction of Apoptosis Caspase activation, modulation of Bcl-2 family proteins[3]
Cell Cycle Arrest G1 or G2/M phase arrest, modulation of cyclins and CDKs[3][5]
Induction of Autophagy Regulation of PI3K/Akt/mTOR pathway, Beclin-1 activation[3][5]
Enzyme Inhibition Topoisomerases, protein kinases[1]
DNA Intercalation Direct binding to DNA, disrupting replication and transcription[3]

G cluster_pathway Isoquinoline Isoquinoline Alkaloids PI3K_Akt PI3K/Akt/mTOR Pathway MAPK MAPK Pathway CellCycle Cell Cycle Progression Apoptosis Apoptosis Proliferation Cell Proliferation & Survival

Conclusion

This compound is a compound of significant interest in both synthetic chemistry and medicinal research. Its well-defined structure and reactivity make it a valuable building block for the creation of novel chemical entities. Furthermore, its biological activities, particularly the inhibition of CYP2A6 and the potential anticancer effects characteristic of the broader isoquinoline alkaloid family, underscore its importance for drug development professionals. Further research into the specific molecular targets and mechanisms of action of this compound is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to 1-Methylisoquinoline: Properties, Synthesis, and Role in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylisoquinoline, a key heterocyclic aromatic compound. It details its physicochemical properties, established synthesis protocols, and its significant role as a scaffold in the development of novel therapeutic agents. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Properties of this compound

This compound, also known as isoquinaldine, is a derivative of isoquinoline with a methyl group at the 1-position. This substitution significantly influences its chemical reactivity and makes it a versatile precursor in organic synthesis.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1721-93-3[2][3]
Molecular Formula C₁₀H₉N[3]
Molecular Weight 143.19 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 126-128 °C at 16 mmHg[2]
Density 1.078 g/mL at 25 °C[2]
Refractive Index n20/D 1.6140
Solubility Moderately soluble in organic solvents like ethanol and ether; limited solubility in water.[1]

Synthesis of this compound: Experimental Protocol

The Bischler-Napieralski reaction is a cornerstone for the synthesis of this compound and its derivatives. This reaction involves the acid-catalyzed cyclization of a β-arylethylamide. The following is a typical experimental protocol for the synthesis of this compound.

Bischler-Napieralski Synthesis Workflow

Bischler_Napieralski_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_phenylethylamine β-Phenylethylamine n_acetyl_phenylethylamine N-Acetyl-β-phenylethylamine beta_phenylethylamine->n_acetyl_phenylethylamine Acylation acetyl_chloride Acetyl Chloride acetyl_chloride->n_acetyl_phenylethylamine dihydroisoquinoline 1-Methyl-3,4-dihydroisoquinoline n_acetyl_phenylethylamine->dihydroisoquinoline Cyclization (e.g., POCl₃, P₂O₅) methylisoquinoline This compound dihydroisoquinoline->methylisoquinoline Dehydrogenation (e.g., Pd/C) LKB1_AMPK_Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade Meisoindigo Meisoindigo LKB1 LKB1 Meisoindigo->LKB1 Inhibits AMPK AMPK LKB1->AMPK Activates Metabolism Cellular Metabolism AMPK->Metabolism Regulates Apoptosis Apoptosis Metabolism->Apoptosis Leads to

References

An In-Depth Technical Guide to the Synthesis of 1-Methylisoquinoline from Basic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic routes to 1-methylisoquinoline, a key heterocyclic scaffold in medicinal chemistry. The document details the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering in-depth experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Introduction

This compound is a fundamental structural motif present in numerous biologically active compounds and natural products. Its synthesis from basic, readily available precursors is a cornerstone of heterocyclic chemistry and crucial for the development of novel therapeutic agents. This guide explores the three most prominent methods for its synthesis, providing the necessary detail for practical application in a research and development setting.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines. The synthesis of this compound via this route involves the cyclization of N-(2-phenylethyl)acetamide to form 1-methyl-3,4-dihydroisoquinoline, followed by an oxidation step.

Reaction Pathway

The overall transformation involves two key steps: the intramolecular cyclization of an N-acyl-β-arylethylamine and the subsequent aromatization.

Bischler_Napieralski N-(2-phenylethyl)acetamide N-(2-phenylethyl)acetamide Intermediate_1 N-acyliminium ion N-(2-phenylethyl)acetamide->Intermediate_1  POCl3 or P2O5 1-Methyl-3,4-dihydroisoquinoline 1-Methyl-3,4-dihydroisoquinoline Intermediate_1->1-Methyl-3,4-dihydroisoquinoline  Intramolecular  Electrophilic  Aromatic Substitution 1-Methyl-3,4-dihydroisoquinoline_2 1-Methyl-3,4-dihydroisoquinoline This compound This compound 1-Methyl-3,4-dihydroisoquinoline_2->this compound

Bischler-Napieralski Synthesis of this compound
Experimental Protocols

Step 1: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

  • Reactants: N-(2-phenylethyl)acetamide, phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask, dissolve N-(2-phenylethyl)acetamide in a suitable solvent such as toluene or acetonitrile.

    • Add the dehydrating agent (e.g., POCl₃) dropwise to the solution while stirring, typically at room temperature or with gentle heating.[1]

    • The reaction mixture is then heated to reflux for several hours to drive the cyclization.

    • Upon completion, the reaction is quenched by carefully adding the mixture to ice-water.

    • The aqueous solution is then basified with a strong base (e.g., NaOH) to neutralize the acid.

    • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layers are combined, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Dehydrogenation of 1-Methyl-3,4-dihydroisoquinoline

  • Reactants: 1-Methyl-3,4-dihydroisoquinoline, palladium on carbon (Pd/C).

  • Procedure:

    • Dissolve 1-methyl-3,4-dihydroisoquinoline in a high-boiling solvent such as decalin or xylene.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Heat the mixture to reflux for several hours. The progress of the dehydrogenation can be monitored by TLC or GC.

    • After the reaction is complete, cool the mixture and filter off the catalyst.

    • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The final product is typically purified by vacuum distillation.

Quantitative Data
Reaction StepStarting MaterialReagentsConditionsYieldReference
CyclizationN-(2-phenylethyl)acetamidePOCl₃, TolueneReflux~70%[2]
Dehydrogenation1-Methyl-3,4-dihydroisoquinoline10% Pd/C, DecalinRefluxGood to Excellent[3]

Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a route to 1,2,3,4-tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone. For the synthesis of this compound, phenethylamine is reacted with acetaldehyde to form 1-methyl-1,2,3,4-tetrahydroisoquinoline, which is then oxidized.

Reaction Pathway

This synthesis is a two-step process involving the formation of a tetrahydroisoquinoline intermediate followed by its aromatization.

Pictet_Spengler Phenethylamine Phenethylamine Schiff_Base Schiff Base/ Iminium Ion Phenethylamine->Schiff_Base Acetaldehyde Acetaldehyde Acetaldehyde->Schiff_Base  H+ 1-Methyl-1,2,3,4-tetrahydroisoquinoline 1-Methyl-1,2,3,4-tetrahydroisoquinoline Schiff_Base->1-Methyl-1,2,3,4-tetrahydroisoquinoline  Intramolecular  Electrophilic  Aromatic Substitution 1-Methyl-1,2,3,4-tetrahydroisoquinoline_2 1-Methyl-1,2,3,4-tetrahydroisoquinoline This compound This compound 1-Methyl-1,2,3,4-tetrahydroisoquinoline_2->this compound

Pictet-Spengler Synthesis of this compound
Experimental Protocols

Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Reactants: Phenethylamine, acetaldehyde, acid catalyst (e.g., HCl, trifluoroacetic acid).

  • Procedure:

    • Dissolve phenethylamine in a suitable solvent, often an aqueous acidic solution.[4]

    • Cool the solution in an ice bath and add acetaldehyde dropwise with stirring.

    • The reaction mixture is then typically stirred at room temperature or gently heated for several hours to promote cyclization.[4]

    • After the reaction is complete, the mixture is basified with a suitable base (e.g., NaOH or NaHCO₃).

    • The product is extracted into an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification: The crude product can be purified by column chromatography or distillation.

Step 2: Oxidation of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • Reactants: 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an oxidizing agent (e.g., manganese dioxide (MnO₂), potassium permanganate (KMnO₄), or palladium on carbon (Pd/C) with a hydrogen acceptor).

  • Procedure:

    • Dissolve the 1-methyl-1,2,3,4-tetrahydroisoquinoline in an appropriate solvent (e.g., chloroform for MnO₂ oxidation).

    • Add the oxidizing agent portion-wise to the stirred solution.

    • The reaction is typically stirred at room temperature or heated to reflux for several hours.

    • The progress of the oxidation is monitored by TLC.

    • Upon completion, the solid oxidant is filtered off, and the filtrate is concentrated.

  • Purification: The resulting this compound is purified by column chromatography or distillation.

Quantitative Data
Reaction StepStarting MaterialReagentsConditionsYieldReference
CyclizationPhenethylamine, AcetaldehydeHClHeatingHigh (often >90%)[5][6]
Oxidation1-Methyl-1,2,3,4-tetrahydroisoquinolineMnO₂, ChloroformRefluxModerate to Good[7]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a versatile method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. To synthesize this compound, acetophenone is used as the carbonyl precursor.

Reaction Pathway

The synthesis involves the formation of a Schiff base from acetophenone and aminoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization and aromatization.

Pomeranz_Fritsch Acetophenone Acetophenone Schiff_Base Schiff Base Acetophenone->Schiff_Base Aminoacetaldehyde_acetal Aminoacetaldehyde diethyl acetal Aminoacetaldehyde_acetal->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate  H₂SO₄ or PPA This compound This compound Cyclized_Intermediate->this compound  -2 EtOH

Pomeranz-Fritsch Synthesis of this compound
Experimental Protocol

  • Reactants: Acetophenone, aminoacetaldehyde diethyl acetal, strong acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid (PPA)).[8]

  • Procedure:

    • Step 1 (optional, can be one-pot): Condense acetophenone with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base. This is often done by heating the two reactants, sometimes with azeotropic removal of water.

    • Step 2: Cyclization: The Schiff base (or the mixture of starting materials) is added to a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (often starting at 0 °C and then warming).[8]

    • The reaction mixture is stirred for a period of time, which can range from hours to days, and the temperature may be gradually increased.

    • The reaction is quenched by pouring the acidic mixture onto ice.

    • The aqueous solution is then carefully neutralized with a base.

    • The product is extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated.

  • Purification: The crude this compound is purified by vacuum distillation or column chromatography.

Quantitative Data
Starting MaterialsCatalystConditionsYieldReference
Acetophenone, Aminoacetaldehyde diethyl acetalConc. H₂SO₄HeatingVariable, often moderate[8][9]
Acetophenone, Aminoacetaldehyde diethyl acetalPolyphosphoric acidHeatingModerate[9]

Conclusion

The synthesis of this compound can be effectively achieved through several classical methods, each with its own advantages and considerations. The Bischler-Napieralski reaction offers a reliable route through a dihydroisoquinoline intermediate. The Pictet-Spengler reaction provides access via a tetrahydroisoquinoline precursor, which is particularly useful when stereochemical control is desired in more complex analogs. The Pomeranz-Fritsch reaction allows for a direct synthesis from a ketone precursor, though yields can be variable. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the target molecules in drug discovery and development programs. This guide provides the foundational knowledge and practical protocols to enable researchers to select and implement the most suitable method for their synthetic goals.

References

Spectroscopic Profile of 1-Methylisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 1-methylisoquinoline, a significant heterocyclic compound utilized in various research and development applications, including medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex molecular design and synthesis.

Spectral Data Summary

The empirical formula for this compound is C₁₀H₉N, with a molecular weight of 143.19 g/mol .[1] The spectral data presented below has been compiled from various spectroscopic techniques to provide a complete analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits distinct signals for the methyl and aromatic protons. The following table summarizes the chemical shifts (δ) and coupling constants (J) observed in a carbon tetrachloride (CCl₄) solvent.

Proton AssignmentChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-38.291J(3,4) = 5.78
H-47.363J(4,3) = 5.78
H-57.689J(5,6) = 8.25
H-67.548J(6,5) = 8.25, J(6,7) = 6.88
H-77.471J(7,6) = 6.88, J(7,8) = 8.46
H-88.013J(8,7) = 8.46
1-CH₃2.889

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Carbon AssignmentChemical Shift (δ, ppm)
C-1158.8
C-3141.5
C-4120.1
C-4a128.4
C-5127.0
C-6129.5
C-7126.1
C-8126.8
C-8a136.0
1-CH₃22.5
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands.

Wavenumber (cm⁻¹)Assignment
3050-3000Aromatic C-H Stretch
2950-2850Aliphatic C-H Stretch (from methyl group)
1620, 1580, 1495C=C and C=N Stretching (aromatic ring)
1450C-H Bending (methyl group)
850-750C-H Out-of-plane Bending (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragments.

m/zRelative Intensity (%)Proposed Fragment
143100.0[M]⁺ (Molecular Ion)
14210.9[M-H]⁺
11528.3[M-H-HCN]⁺ or [M-C₂H₂]⁺
11612.7[M-HCN]⁺
893.3[C₇H₅]⁺

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectral data presented above. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental conditions.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: The NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Data Acquisition:

    • The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

    • For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the pulse width (typically a 90° pulse), relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. A sufficient number of scans is acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates or the solvent is first collected. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Processing: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve ThinFilm Prepare Thin Film (for IR) Sample->ThinFilm Dilute Dilute for MS Sample->Dilute NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer ThinFilm->IR MS Mass Spectrometer Dilute->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

Mass_Spec_Fragmentation M This compound [C₁₀H₉N]⁺˙ m/z = 143 M_minus_H [M-H]⁺ m/z = 142 M->M_minus_H - H˙ M_minus_C2H2 [M-C₂H₂]⁺˙ m/z = 117 M->M_minus_C2H2 - C₂H₂ M_minus_HCN [M-HCN]⁺˙ m/z = 116 M->M_minus_HCN - HCN Fragment_115 [C₉H₇]⁺ m/z = 115 M_minus_H->Fragment_115 - HCN Fragment_89 [C₇H₅]⁺ m/z = 89 M_minus_C2H2->Fragment_89 - C₂H₂

Caption: Proposed mass spectral fragmentation of this compound.

References

The 1-Methylisoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-methylisoquinoline scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds, both naturally occurring and synthetic. Its unique structural features have made it a focal point in medicinal chemistry, leading to the discovery of derivatives with a wide spectrum of pharmacological properties. This technical guide provides an in-depth overview of the biological activities of this compound and its analogs, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human tumor cell lines. The National Cancer Institute (NCI) has screened several isoquinoline derivatives, providing valuable data on their activity and selectivity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected isoquinoline derivatives. The data is primarily derived from the NCI-60 human tumor cell line screen, which assesses the growth inhibition (GI50), total growth inhibition (TGI), and lethal concentration (LC50) of compounds.

Compound/DerivativeCancer Cell LineActivity ParameterValue (µM)Reference
Narciclasine (an isoquinolinone alkaloid)NCI-60 Panel (Mean)IC500.046[1]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneMDA-MB-468 (Breast)Growth Percentage10.72% at 10µM[1]
3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-oneMCF7 (Breast)Growth Percentage26.62% at 10µM[1]
1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinoneRPMI-8226 (Leukemia)Growth Percentage34.33% at 10µM[1]
1,3-Dimethyl-1H-pyrazol-5-yl isoquinolinoneMDA-MB-468 (Breast)Growth Percentage19.94% at 10µM[1]
1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinoneRPMI-8226 (Leukemia)Growth Percentage28.68% at 10µM[1]
1,3,5-Trimethyl-1H-pyrazol-4-yl isoquinolinoneMDA-MB-468 (Breast)Growth Percentage15.70% at 10µM[1]
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)IC500.91[2]
Compound 30a (imidazo[1,2-a]pyridine derivative)MCF-7 (Breast)IC5012.12[3]
Compound 30a (imidazo[1,2-a]pyridine derivative)MDA-MB-231 (Breast)IC509.59[3]
Compound 30a (imidazo[1,2-a]pyridine derivative)SK-BR-3 (Breast)IC5010.10[3]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a robust platform for identifying and characterizing novel anticancer agents.[4][5]

Cell Culture and Plating:

  • The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[6]

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[6]

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 and 95% air before the addition of test compounds.[6]

Compound Preparation and Addition:

  • Test compounds are typically solubilized in dimethyl sulfoxide (DMSO) at a high concentration and then diluted to the desired test concentrations.[6]

  • Compounds are initially tested at a single high dose (10⁻⁵ M). If significant growth inhibition is observed, a five-dose assay is performed.[6][7]

Assay Endpoint and Data Analysis:

  • After a 48-hour incubation with the test compound, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).[6]

  • Cellular protein is stained with sulforhodamine B (SRB), a dye that binds to basic amino acids.[6]

  • The absorbance of the solubilized dye is measured at 515 nm to determine the relative cell growth.[6]

  • Data is analyzed to calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[7]

NCI60_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Data Analysis CellCulture Maintain 60 Human Cancer Cell Lines Plating Inoculate Cells into 96-well Plates CellCulture->Plating Incubation1 Incubate for 24h Plating->Incubation1 Treatment Add Compound to Cells Incubation1->Treatment CompoundPrep Prepare Compound Dilutions CompoundPrep->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 Fixation Fix Cells with TCA Incubation2->Fixation Staining Stain with SRB Fixation->Staining Measurement Measure Absorbance at 515 nm Staining->Measurement DataProcessing Calculate GI50, TGI, LC50 Measurement->DataProcessing

NCI-60 Human Tumor Cell Line Screening Workflow.
Signaling Pathways in Anticancer Activity

Isoquinoline alkaloids exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[8][9]

  • Apoptosis Induction: Many isoquinoline derivatives induce programmed cell death by activating intrinsic and extrinsic apoptotic pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP).[8]

  • Cell Cycle Arrest: These compounds can arrest the cell cycle at different phases (G1, S, or G2/M), preventing cancer cells from dividing and proliferating. This is often achieved by altering the expression and activity of cyclins and cyclin-dependent kinases (CDKs).[8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38 kinases, is a key regulator of cell growth and survival. Some isoquinoline alkaloids have been shown to modulate this pathway to induce apoptosis.[8]

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell survival, growth, and proliferation. Inhibition of this pathway is a common mechanism of action for many anticancer agents, including some isoquinoline derivatives.[10]

Anticancer_Signaling cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes This compound\nDerivative This compound Derivative MAPK MAPK Pathway (ERK, JNK, p38) This compound\nDerivative->MAPK PI3K_Akt PI3K/Akt/mTOR Pathway This compound\nDerivative->PI3K_Akt CellCycle Cell Cycle Regulators (Cyclins, CDKs) This compound\nDerivative->CellCycle ApoptosisProteins Apoptosis Regulators (Bcl-2 family, Caspases) This compound\nDerivative->ApoptosisProteins Apoptosis Apoptosis MAPK->Apoptosis ProlifInhibition Inhibition of Proliferation PI3K_Akt->ProlifInhibition CycleArrest Cell Cycle Arrest CellCycle->CycleArrest ApoptosisProteins->Apoptosis

Signaling pathways modulated by this compound derivatives.

Antimicrobial Activity

The this compound scaffold is also a source of compounds with potent antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected isoquinoline derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
HSN584 (Alkynyl isoquinoline)Staphylococcus aureus (MRSA)4[11]
HSN739 (Alkynyl isoquinoline)Staphylococcus aureus (MRSA)8[11]
HSN584 (Alkynyl isoquinoline)Staphylococcus aureus (VRSA)4[11]
HSN739 (Alkynyl isoquinoline)Staphylococcus aureus (VRSA)8[11]
Fluorophenylpropanoate ester 13Bacteria (Broad-range)High Activity[12]
Chlorinated phenyl carbamate 17, 18Bacteria (Broad-range)High Activity[12]
Chlorinated phenethyl carbamate 21, 22Bacteria (Broad-range)High Activity[12]
Chlorobenzoate 10Fungi (Broad-range)High Activity[12]
Chlorophenylpropanoate ester 14Fungi (Broad-range)High Activity[12]
Chlorophenethyl carbamate 22Fungi (Broad-range)High Activity[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14][15]

Inoculum Preparation:

  • A pure culture of the test microorganism is grown on an appropriate agar medium.

  • A standardized inoculum is prepared by suspending colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • The inoculum is further diluted to achieve the final desired concentration in the microtiter plate wells.

Antimicrobial Agent Dilution:

  • A stock solution of the test compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.[16]

Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the test organism.[15][16]

MIC Determination:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Dilution Serial Dilution of Test Compound Dilution->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Observation Observe for Microbial Growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

Certain this compound derivatives have been identified as inhibitors of specific enzymes, suggesting their potential as therapeutic agents for various diseases. A notable example is the inhibition of mitochondrial complex I.

Quantitative Enzyme Inhibition Data

The following table provides inhibition constants (Ki) or IC50 values for this compound-related compounds against specific enzymes.

Compound/DerivativeEnzymeInhibition ParameterValue (µM)Reference
Quinoline-based derivative 8hα-glucosidaseKi38.2[17]
HHQΔN20EhDHODHKi0.0023[18]
Experimental Protocol: Mitochondrial Complex I Inhibition Assay

The activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase) can be measured spectrophotometrically by monitoring the oxidation of NADH.[19][20][21]

Mitochondria Isolation:

  • Mitochondria are isolated from a suitable source (e.g., cultured cells, animal tissue) by differential centrifugation.[19]

Assay Procedure:

  • The assay is typically performed in a 96-well plate or a cuvette.

  • Isolated mitochondria are incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of NADH.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.[20][21]

  • The activity of complex I is calculated from the rate of NADH oxidation.

  • A known inhibitor of complex I, such as rotenone, is used as a positive control.[22]

Data Analysis:

  • The inhibitory activity of the test compound is expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

ComplexI_Inhibition Mitochondria Isolated Mitochondria NADH NADH ComplexI Mitochondrial Complex I NADH->ComplexI e- NAD NAD+ ComplexI->NAD Oxidation Inhibitor This compound Derivative Inhibitor->ComplexI Inhibition

Inhibition of Mitochondrial Complex I.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties, underscore the importance of this chemical entity in medicinal chemistry. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers engaged in the synthesis, evaluation, and optimization of this compound derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and effective drugs for a range of human diseases. The visualization of key workflows and signaling pathways aims to provide a clear and concise understanding of the experimental and biological context surrounding this important scaffold.

References

An In-depth Technical Guide to the Safety and Handling of 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinoline is a heterocyclic aromatic organic compound with a significant role as a building block in the synthesis of various pharmaceuticals and agrochemicals. Its versatile chemical nature, allowing for participation in reactions like electrophilic aromatic substitution and nucleophilic addition, makes it a valuable precursor in medicinal chemistry and drug discovery.[1][2] However, its potential health hazards necessitate a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, compiled from available safety data sheets and chemical literature. It is intended to supplement, not replace, institutional safety protocols and professional judgment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements, and precautionary statements.

Table 1: GHS Classification

ClassificationCategory
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation2 / 2A
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)
Acute Toxicity, Oral4

Source:[3][4][5]

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
Hazard H315Causes skin irritation.[3][4][5]
H319Causes serious eye irritation.[3][4][5]
H335May cause respiratory irritation.[3][4][5]
H302Harmful if swallowed.[3]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
P264Wash skin thoroughly after handling.[5]
P271Use only outdoors or in a well-ventilated area.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[4][5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
P312Call a POISON CENTER or doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Source:[3][4][5]

GHS Pictograms:

alt text

Toxicological Information

For a related compound, 1,2,3,4-tetrahydro-6-ethoxy-7-methoxy-1-methylisoquinoline hydrochloride, an intraperitoneal LD50 of 93 mg/kg in mice has been reported, with toxic effects including convulsions and dyspnea.[7] While not directly applicable to this compound, this information suggests that related structures can exhibit significant toxicity.

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉N[8][9]
Molecular Weight 143.19 g/mol [8][9]
Appearance Colorless to light yellow liquid[1]
Melting Point 10-12 °C[8]
Boiling Point 126-128 °C at 16 mmHg[4][8]
Density 1.078 g/mL at 25 °C[4][8]
Refractive Index n20/D 1.6140[4][8]
Flash Point >110 °C (>230 °F)[5]
Solubility Moderately soluble in organic solvents such as ethanol and ether; limited solubility in water.[1]

Source:[1][4][8][9]

Handling and Storage

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids.

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials.

Emergency Procedures

First-Aid Measures

Table 4: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Spill)

In the event of a spill, follow these procedures while wearing appropriate PPE:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if safe to do so.

  • Absorb: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.

  • Clean: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Spill_Cleanup_Workflow start Spill Occurs ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe evacuate Evacuate Non-Essential Personnel ppe->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain the Spill ventilate->contain absorb Absorb with Inert Material contain->absorb collect Collect Absorbed Material into a Labeled Waste Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste (Following Regulations) decontaminate->dispose end Cleanup Complete dispose->end

Figure 1: Workflow for handling a this compound spill.

Experimental Protocols

The following is a general procedure for the synthesis of this compound, adapted from established literature. Researchers should always perform a thorough risk assessment and adapt the procedure to their specific laboratory conditions.

Synthesis of this compound[10]

This synthesis involves the reaction of 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline with potassium hydroxide.

Materials:

  • 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline

  • 95% Ethanol

  • 85% Potassium hydroxide

  • Water

  • Ether

  • Anhydrous magnesium sulfate

  • 500-ml round-bottomed flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a 500-ml round-bottomed flask equipped with a reflux condenser, place 62.2 g (0.227 mole) of 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline, 50 ml of 95% ethanol, and a solution of 37.6 g (0.57 mole) of 85% potassium hydroxide in 100 ml of water.[10]

  • Heat the mixture under reflux for 1.5 hours. The solid should dissolve, and the solution will become homogeneous.[10]

  • After cooling, extract the solution with four 75-ml portions of ether.[10]

  • Combine the ethereal extracts and wash with two 25-ml portions of water.[10]

  • Dry the ether solution with anhydrous magnesium sulfate.[10]

  • Filter to remove the drying agent and remove the ether by distillation.[10]

  • Distill the residue under reduced pressure to obtain colorless this compound. The boiling point is reported as 126-128 °C at 16 mmHg.[4][10]

Synthesis_Workflow reagents Combine Reactants: - 2-benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline - Ethanol - KOH solution reflux Reflux for 1.5 hours reagents->reflux cool Cool the reaction mixture reflux->cool extract Extract with Ether cool->extract wash Wash with Water extract->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate distill Distill under reduced pressure concentrate->distill product This compound distill->product

Figure 2: General workflow for the synthesis of this compound.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Do not dispose of this compound down the drain.

Conclusion

This compound is a valuable chemical intermediate with known hazards. Adherence to the safety precautions and handling procedures outlined in this guide is crucial for minimizing risks in a laboratory setting. Researchers and drug development professionals must remain vigilant, utilize appropriate personal protective equipment, and be prepared for emergency situations. The lack of extensive toxicological data for this compound necessitates a conservative approach to its handling, treating it as a substance with significant potential for harm.

References

Methodological & Application

Application Notes and Protocols: The Role of 1-Methylisoquinoline in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 1-methylisoquinoline scaffold in modern drug discovery. This versatile heterocyclic compound serves as a crucial building block for the synthesis of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential in therapeutic areas including oncology, neurodegenerative diseases, and virology. This document outlines the key applications, mechanisms of action, and detailed experimental protocols for researchers engaged in the development of novel therapeutics based on the this compound core.

Therapeutic Applications & Mechanisms of Action

The this compound nucleus is a privileged scaffold in medicinal chemistry due to its presence in numerous natural alkaloids with potent biological activities. Synthetic derivatives have been developed to target a range of diseases through various mechanisms of action.

Oncology

Isoquinoline derivatives are a significant class of compounds investigated for their anticancer properties. Their mechanisms often involve the disruption of fundamental cellular processes required for tumor growth and proliferation.

  • Inhibition of Tubulin Polymerization: A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for mitotic spindle formation during cell division. Certain derivatives of isoquinoline have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] For instance, specific hydroxy-substituted indolo[2,1-alpha]isoquinolines have been identified as inhibitors of tubulin polymerization, binding to the colchicine-binding site.[1]

  • Inhibition of Signaling Pathways: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation.[2] Its dysregulation is a hallmark of many cancers. Several natural and synthetic compounds are known to inhibit this pathway, and the isoquinoline scaffold is explored for developing such inhibitors.[3]

  • Cytotoxicity: Various phenylaminoisoquinolinequinones and other derivatives have demonstrated direct cytotoxic effects against a range of human cancer cell lines, including those of the stomach, lung, and bladder.[4] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.[5]

Neuroprotection

The reduced form, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous compound found in the mammalian brain that exhibits significant neuroprotective properties, making it a lead structure for drugs targeting neurodegenerative disorders like Parkinson's disease.[6][7][8]

  • MAO Inhibition and Antioxidant Activity: 1MeTIQ acts as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine.[7] By inhibiting MAO, 1MeTIQ shifts dopamine catabolism away from pathways that produce oxidative stress, thereby protecting dopaminergic neurons.[7] Its ability to scavenge free radicals further contributes to its neuroprotective effects.[6]

Antiviral Activity

The isoquinoline framework is present in alkaloids that exhibit a broad spectrum of antiviral activities. Research has focused on developing derivatives effective against various viruses, including influenza and coronaviruses.

  • Inhibition of Viral Replication Pathways: Certain bis-benzylisoquinoline alkaloids have demonstrated potent antiviral effects. For example, aromoline has shown strong activity against multiple SARS-CoV-2 variants by potentially interfering with the spike protein/ACE2 interaction.[9] Other isoquinoline derivatives may inhibit viral replication by modulating host cell signaling pathways that the virus hijacks for its life cycle, such as the MEK/ERK pathway.

Quantitative Data of this compound Derivatives

The following tables summarize the in vitro potency of various derivatives based on the isoquinoline scaffold. It is important to note that this compound itself is often used as a starting scaffold, with derivatization being key to achieving high potency.

Table 1: Anticancer Activity of Selected Isoquinoline Derivatives

Compound ClassCell Line(s)Assay TypeIC50 Value (µM)Reference
Narciclasine (Isoquinolinone Alkaloid)NCI-60 Panel (Mean)Cytotoxicity0.046[4]
Dihydroindolo[2,1-a]isoquinoline (6c)N/ATubulin Polymerization3.1 ± 0.4[1]
Dihydroindolo[2,1-a]isoquinoline (6b)N/ATubulin Polymerization11 ± 0.4[1]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (Average)Cytotoxicity (GI50)~6.6[4]
Quinobenzothiazine DerivativesVariousCytotoxicity5.3 - 9.3[10]

Table 2: Antiviral Activity of Selected Isoquinoline Derivatives

CompoundVirus VariantAssay TypeIC50 Value (µM)Reference
AromolineSARS-CoV-2 (D614G)Pseudovirus Neutralization0.67[9]
AromolineSARS-CoV-2 (Delta)Pseudovirus Neutralization0.47[9]
AromolineSARS-CoV-2 (Omicron)Pseudovirus Neutralization0.86[9]
Other Bis-benzylisoquinoline AnalogsSARS-CoV-2 VariantsPseudovirus Neutralization1.24 - 2.86[9]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of 1-Substituted Isoquinolines (General)

The Bischler-Napieralski synthesis is a classical method for preparing 1-substituted-3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinoline.[11]

Objective: To synthesize a 1-substituted isoquinoline derivative.

Materials:

  • β-phenylethylamine derivative

  • Acid chloride or anhydride (e.g., acetyl chloride for this compound)

  • Lewis acid catalyst (e.g., POCl₃ or P₂O₅)

  • Dehydrogenation agent (e.g., Palladium on carbon)

  • Anhydrous solvents (e.g., toluene, acetonitrile)

  • Standard glassware for organic synthesis

Procedure:

  • Amide Formation: Dissolve the β-phenylethylamine derivative in an anhydrous solvent. Add the corresponding acid chloride or anhydride dropwise while stirring, often in the presence of a non-nucleophilic base to scavenge HCl.

  • Cyclization: To the resulting amide, add a Lewis acid such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) and heat the mixture to reflux. This promotes intramolecular electrophilic aromatic substitution to form the 3,4-dihydroisoquinoline ring.

  • Work-up: After the reaction is complete, cool the mixture and carefully quench with ice water. Basify the aqueous solution and extract the product with an organic solvent (e.g., dichloromethane).

  • Dehydrogenation: Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene) and add a dehydrogenation catalyst, such as 10% palladium on carbon. Heat the mixture to reflux to introduce the aromaticity.

  • Purification: Monitor the reaction by TLC. Upon completion, filter the catalyst and purify the final 1-substituted isoquinoline product by column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][13][14]

Objective: To determine the IC50 value of a this compound derivative against a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering (turbidity).[15][16][17]

Objective: To determine if a this compound derivative inhibits tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, with glycerol)

  • Guanosine-5'-triphosphate (GTP)

  • Test compound, positive control (e.g., colchicine), and vehicle control (DMSO)

  • Temperature-controlled microplate reader (absorbance at 340 nm)

  • Pre-warmed 96-well plates

Procedure:

  • Preparation: Reconstitute tubulin to a final concentration of ~3 mg/mL in G-PEM buffer.[15] Prepare dilutions of the test compound and controls.

  • Reaction Setup: In a pre-warmed 96-well plate (37°C), add the reconstituted tubulin solution to each well. Then add the test compound at various concentrations (e.g., 0.1 µM to 10 µM).[15]

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[15][16]

  • Data Analysis: Plot the absorbance (OD at 340 nm) versus time for each concentration. Inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the vehicle control. Calculate the percent inhibition at a specific time point (e.g., 60 minutes) and determine the IC50 value if a dose-response relationship is observed.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial characterization of bioactive this compound derivatives.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Primary Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Scaffold This compound Core Library Synthesize Derivative Library Scaffold->Library Chemical Modification Screening In Vitro Cytotoxicity (e.g., MTT Assay) Library->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID IC50 < Threshold MoA Target-Based Assays (e.g., Tubulin Polymerization) Hit_ID->MoA Pathway Cellular Pathway Analysis (e.g., NF-κB Reporter Assay) Hit_ID->Pathway Lead_Opt Lead Compound Optimization MoA->Lead_Opt Pathway->Lead_Opt

Caption: Drug discovery workflow for this compound derivatives.

Canonical NF-κB Signaling Pathway

This diagram shows the canonical NF-κB signaling pathway, a common target for anti-inflammatory and anticancer drugs. Isoquinoline derivatives can potentially inhibit this pathway at multiple points, such as IKK activation or NF-κB translocation.

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Inhibitor Isoquinoline Derivative IKK->Inhibitor potential targets NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome ubiquitination & degradation IkB->Inhibitor potential targets NFkB_nuc NF-κB NFkB->NFkB_nuc translocation DNA DNA (κB site) NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Overview of the canonical NF-κB signaling pathway.

Mechanism of Tubulin Polymerization Inhibition

This diagram illustrates how certain this compound derivatives can disrupt cell division by inhibiting the formation of microtubules.

G cluster_0 Normal Cell Division cluster_1 Effect of Inhibitor Tubulin_dimer α/β-Tubulin Dimers Polymerization Polymerization Tubulin_dimer->Polymerization Microtubule Dynamic Microtubule Polymerization->Microtubule Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division Inhibitor Isoquinoline Derivative Blocked Polymerization Blocked Inhibitor->Blocked Arrest Mitotic Arrest & Apoptosis Blocked->Arrest Tubulin_dimer2 α/β-Tubulin Dimers Tubulin_dimer2->Blocked

Caption: Disruption of microtubule dynamics by tubulin inhibitors.

References

Application of 1-Methylisoquinoline Derivatives in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a key structural motif in numerous biologically active compounds, offers a versatile platform for the development of novel fluorescent probes.[1] While 1-methylisoquinoline itself is not extensively used directly as a fluorescent marker, its derivatives, particularly those synthesized from precursors like 1-methyl-3,4-dihydroisoquinoline, have emerged as promising fluorophores for biological imaging and sensing applications.[2] These probes are valued for their tunable photophysical properties, including a broad fluorescence range and large Stokes shifts, which are advantageous for minimizing self-quenching and background interference in complex biological environments.[2]

This document provides detailed application notes and protocols for the use of this compound-related fluorescent probes, focusing on a class of compounds known as boroisoquinolines. These notes are intended for researchers, scientists, and drug development professionals interested in leveraging these novel fluorophores for in vitro and in vivo studies.

Quantitative Data Presentation

The photophysical properties of fluorescent probes are critical for their effective application. The following table summarizes key quantitative data for representative boroisoquinoline derivatives synthesized from a 1-methylidene-3,4-dihydroisoquinoline core, which is closely related to this compound.

Compound ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Fluorescence Range (nm)Reference
BoroisoquinolinesNot specifiedNot specified>100400-600[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of boroisoquinoline fluorescent probes and a general procedure for their application in cellular imaging.

Protocol 1: Synthesis of Boroisoquinolines from 1-Methyl-3,4-dihydroisoquinoline Derivatives

This protocol is adapted from the synthesis of 1-methylidene-1,2,3,4-tetrahydroisoquinolines, the precursors to boroisoquinolines.[2]

Materials:

  • 1-methyl-3,4-dihydroisoquinoline derivatives

  • Butyllithium (BuLi) or Lithium diisopropylamide (LDA)

  • Appropriate ester for functionalization

  • Anhydrous tetrahydrofuran (THF)

  • BF3·OEt2

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Dioxane

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Deprotonation of the Methyl Group:

    • Dissolve the 1-methyl-3,4-dihydroisoquinoline derivative in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add BuLi or LDA to deprotonate the methyl group, leading to the formation of a lithiated intermediate.

  • Addition of Ester:

    • To the cooled solution, add the desired ester dropwise to introduce the desired functional group at the 1-position.

    • Allow the reaction to proceed at low temperature, then warm to room temperature.

    • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

    • Extract the product with an organic solvent and purify using standard chromatographic techniques to obtain the 1-methylidene-1,2,3,4-tetrahydroisoquinoline.

  • Formation of Boroisoquinoline:

    • Dissolve the purified 1-methylidene-1,2,3,4-tetrahydroisoquinoline in DCM.

    • Add BF3·OEt2 and DIPEA to the solution.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Purify the resulting boroisoquinoline derivative using column chromatography.

  • Dehydrogenation (Optional for Aromatic Derivatives):

    • For the synthesis of fully aromatic boroisoquinolines, dissolve the product from step 3 in dioxane.

    • Add Pd/C as a catalyst.

    • Heat the mixture at 200 °C for 90 minutes.

    • Filter the catalyst and purify the final aromatic boroisoquinoline product.

Protocol 2: General Protocol for Cellular Imaging with Isoquinoline-Based Fluorescent Probes

This protocol provides a generalized methodology for staining live cells with isoquinoline-based fluorescent probes.[1] Optimization of probe concentration and incubation time is crucial for each specific cell type and experimental setup.

Materials:

  • Isoquinoline-based fluorescent probe stock solution (e.g., in DMSO)

  • Cell culture medium appropriate for the cell line

  • Live cells cultured on a suitable imaging dish or slide

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a working solution of the isoquinoline-based fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

  • Incubation:

    • Incubate the cells with the fluorescent probe for the desired period (e.g., 30 minutes to 4 hours) at 37 °C in a CO2 incubator. The optimal incubation time will vary depending on the probe and cell type.

  • Washing:

    • After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Image the stained cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the specific isoquinoline-based probe.

Visualizations

The following diagrams illustrate the synthesis workflow for boroisoquinolines and a conceptual signaling pathway for a "turn-on" fluorescent probe.

Synthesis_Workflow Start 1-Methyl-3,4-dihydroisoquinoline Derivative Step1 Deprotonation (BuLi or LDA in THF) Start->Step1 Step2 Addition of Ester Step1->Step2 Intermediate 1-Methylidene-1,2,3,4- tetrahydroisoquinoline Step2->Intermediate Step3 Reaction with BF3.OEt2 and DIPEA in DCM Intermediate->Step3 Product Boroisoquinoline Derivative Step3->Product Step4 Dehydrogenation (Pd/C in Dioxane, optional) Product->Step4 Aromatic_Product Aromatic Boroisoquinoline Step4->Aromatic_Product

Caption: Synthesis workflow for boroisoquinoline fluorescent probes.

TurnOn_Probe_Mechanism Probe_Off Isoquinoline Probe (Low Fluorescence) Binding Binding Event Probe_Off->Binding Analyte Analyte (e.g., Metal Ion, pH change) Analyte->Binding Probe_On Probe-Analyte Complex (High Fluorescence) Binding->Probe_On Signal Fluorescent Signal Probe_On->Signal Detection

Caption: Conceptual mechanism of a "turn-on" fluorescent probe.

References

Application Notes and Protocols: 1-Methylisoquinoline in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-methylisoquinoline as a ligand in coordination chemistry. This compound, a heterocyclic aromatic organic compound, serves as a versatile ligand, forming stable complexes with a variety of transition metals.[1][2][3] These complexes exhibit interesting photophysical, catalytic, and biological properties, making them promising candidates for applications in materials science, catalysis, and drug development.[4][5][6]

Application Notes

Photophysical Applications: Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)

Coordination complexes of this compound derivatives with heavy transition metals, particularly iridium(III), are of significant interest for their use as phosphorescent emitters in OLEDs.[4][7][8] The strong spin-orbit coupling induced by the heavy metal facilitates efficient intersystem crossing from the singlet to the triplet excited state, leading to highly efficient phosphorescence. The emission color of these complexes can be tuned by modifying the substituents on the isoquinoline ligand.[8]

Key Properties of Iridium(III)-1-phenylisoquinoline Complexes (as a model for this compound complexes):

PropertyValueReference
Absorption Maximum (MLCT/LLCT)~444 nm[4]
Molar Extinction Coefficient (at 444 nm)7800 M⁻¹ cm⁻¹[4]
Excited State Lifetime (τ)2.8 µs[4]
Photoluminescence Quantum Yield (Φem)0.08 - 0.17[7]
Emission Wavelength695 - 714 nm[7]

Note: Data presented is for the closely related 1-phenylisoquinoline ligand as a proxy for this compound due to the availability of detailed photophysical data.

Biological Applications: Anticancer and Antimicrobial Agents

Transition metal complexes of isoquinoline derivatives have shown promising biological activity, including anticancer and antimicrobial properties.[3][6] Copper(II) complexes, in particular, have been investigated for their cytotoxic effects against various cancer cell lines.[1][6] The coordination of the isoquinoline ligand to the metal center can enhance the biological activity compared to the free ligand.[3]

In Vitro Cytotoxicity of a Copper(II) Complex with an Isoquinoline Derivative:

Cell LineIC₅₀ (µg/mL)
HepG2 (Hepatoma)5.04
LS180 (Colon Cancer)14.89
T98G (Glioblastoma)7.98
A375 (Melanoma)>100

Note: Data is for a Cu(II) complex with a 1-(isoquinolin-3-yl)heteroalkyl-2-one ligand, demonstrating the potential of isoquinoline-based copper complexes.[1]

Catalytic Applications

Ruthenium(II) complexes are known for their catalytic activity in a variety of organic transformations.[9][10] While specific catalytic applications using this compound as a ligand are not extensively detailed in the reviewed literature, the coordination chemistry of ruthenium with N-heterocyclic ligands suggests their potential in C-H bond activation and functionalization reactions.[11][12] The this compound ligand can act as a directing group, facilitating site-selective catalysis.

Experimental Protocols

Synthesis of a Copper(II)-1-Methylisoquinoline Complex

This protocol is adapted from the synthesis of copper(II) complexes with 1-(isoquinolin-3-yl)heteroalkyl-2-ones.[1]

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Dimethylformamide (DMF)

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 mmol) in 10 mL of warm ethanol.

  • In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol) in 15 mL of dimethylformamide.

  • Slowly add the ethanolic solution of this compound to the DMF solution of copper(II) chloride with constant stirring.

  • A color change should be observed, indicating the formation of the complex.

  • Reflux the reaction mixture for 3 hours.

  • Allow the solution to cool to room temperature.

  • Slowly evaporate the solvent in a fume hood or under reduced pressure.

  • Wash the resulting solid precipitate with cold diethyl ether and dry it under vacuum.

Characterization:

  • Infrared (IR) Spectroscopy: Look for a shift in the C=N stretching vibration of the isoquinoline ring upon coordination to the copper center. New bands in the low-frequency region (below 500 cm⁻¹) may be attributed to Cu-N bonds.

  • Elemental Analysis: Determine the C, H, and N content to confirm the stoichiometry of the complex.

  • UV-Vis Spectroscopy: Record the electronic absorption spectrum to identify the d-d transitions of the copper(II) ion and charge transfer bands.

Synthesis of an Iridium(III)-1-Methylisoquinoline Complex

This protocol is a general adaptation based on the synthesis of cyclometalated Iridium(III) complexes with phenyl-isoquinoline derivatives.[4][8]

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • This compound

  • Ancillary ligand (e.g., 2,2'-bipyridine)

  • 2-Ethoxyethanol

  • Water

  • Dichloromethane

  • Hexane

Procedure:

  • In a round-bottom flask, combine Iridium(III) chloride hydrate (1 mmol) and this compound (2.5 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (20 mL).

  • Reflux the mixture under a nitrogen atmosphere for 24 hours.

  • Cool the reaction to room temperature, which should result in the formation of an iridium-bridged dimer.

  • Collect the precipitate by filtration and wash with methanol.

  • In a separate reaction, reflux the iridium dimer (0.5 mmol) with the ancillary ligand (e.g., 2,2'-bipyridine, 1.1 mmol) in 2-ethoxyethanol (15 mL) for 12 hours under a nitrogen atmosphere.

  • After cooling, add water to precipitate the crude product.

  • Collect the solid by filtration and purify by column chromatography on silica gel using a dichloromethane/hexane solvent system.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the complex and the coordination of the ligands.

  • Mass Spectrometry (FAB-MS or ESI-MS): To determine the molecular weight of the complex.

  • Photoluminescence Spectroscopy: To measure the emission spectrum, quantum yield, and excited-state lifetime.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_application Application Testing start Start Materials: This compound Metal Precursor reaction Reaction (e.g., Reflux in Solvent) start->reaction precipitation Precipitation/ Crystallization reaction->precipitation product Crude Complex precipitation->product purify Purification (e.g., Column Chromatography) product->purify spectroscopy Spectroscopic Analysis (NMR, IR, UV-Vis) purify->spectroscopy elemental Elemental Analysis purify->elemental xray Single-Crystal X-ray Diffraction (optional) purify->xray testing Performance Evaluation (e.g., Catalytic Activity, Photophysical Properties, Biological Assays) spectroscopy->testing elemental->testing xray->testing

Caption: General workflow for the synthesis and characterization of this compound coordination complexes.

catalytic_cycle Ru(II)-L Ru(II)-L (L = this compound) Substrate_Coord Substrate Coordination Ru(II)-L->Substrate_Coord + Substrate Oxidative_Addition Oxidative Addition Substrate_Coord->Oxidative_Addition Ru(IV)-Intermediate Ru(IV) Intermediate Oxidative_Addition->Ru(IV)-Intermediate Reductive_Elimination Reductive Elimination Ru(IV)-Intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release + Product Product_Release->Ru(II)-L

Caption: A proposed catalytic cycle for a Ruthenium-catalyzed reaction involving a this compound ligand.

References

Application Notes and Protocols for the Analytical Detection of 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the qualitative and quantitative analysis of 1-methylisoquinoline. The methodologies described are based on established analytical principles for structurally similar compounds and are intended to serve as a comprehensive guide for method development and validation. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity suitable for various sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.

Quantitative Data Summary

While specific validated data for this compound is not extensively published, the following table presents expected performance characteristics for a well-developed HPLC-UV method, based on data from analogous isoquinoline derivatives.[1][2]

ParameterExpected Performance
Linearity (r²)≥ 0.999
Limit of Detection (LOD)0.05 - 0.2 µg/mL
Limit of Quantification (LOQ)0.15 - 0.6 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Ultrapure water

Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation (Bulk Drug): Accurately weigh a known amount of the bulk drug substance, dissolve it in methanol, and dilute it with the mobile phase to a concentration that falls within the calibration curve range.

  • Sample Preparation (Formulations): An appropriate extraction method may be required for formulated products. This could involve dissolution in a suitable solvent, followed by sonication, centrifugation, and filtration to remove excipients. The final extract should be diluted with the mobile phase.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solution working Create Working Standards (Calibration Curve) stock->working inject Inject into HPLC System working->inject sample Prepare Sample Solution (e.g., Dissolve/Extract) sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV, making it the preferred method for analyzing this compound in complex matrices, such as biological samples or for trace-level impurity profiling.

Quantitative Data Summary

The following table outlines the expected performance characteristics for a validated GC-MS method for this compound, based on methods for similar compounds.[3][4][5]

ParameterExpected Performance
Linearity (r²)≥ 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.3 - 3.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%
Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, deuterated compound)

  • Acetonitrile (GC grade)

  • Methanol (GC grade)

  • Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

  • Helium (carrier gas)

Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

    • SIM Ions (example): m/z 143 (molecular ion), 142, 115

    • MRM Transition (example): To be determined by infusing a standard solution. A potential transition could be 143 -> 115.

Sample Preparation (from a biological matrix, e.g., plasma):

  • Standard and QC Preparation: Spike known amounts of this compound and a constant concentration of the internal standard into a blank biological matrix to prepare calibration standards and quality control samples.

  • Protein Precipitation: To a 100 µL aliquot of plasma sample (or standard/QC), add 200 µL of cold acetonitrile containing the internal standard.[4][5]

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection into the GC-MS.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation (e.g., Plasma) cluster_gcms GC-MS Analysis cluster_data Data Analysis spike Spike Sample with Internal Standard precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifuge to Pellet Solids precipitate->centrifuge extract Transfer & Evaporate Supernatant centrifuge->extract reconstitute Reconstitute in Injection Solvent extract->reconstitute inject Inject into GC-MS System reconstitute->inject separate GC Separation (Capillary Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (SIM/MRM) ionize->detect integrate Integrate Ion Chromatograms detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

References

Application Notes and Protocols for 1-Methylisoquinoline in Electrochemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinoline, a heterocyclic aromatic compound, presents significant potential in the development of novel electrochemical sensors. Its unique electronic properties, arising from the nitrogen-containing isoquinoline ring system, make it an attractive candidate for creating sensitive and selective sensing platforms. The presence of the methyl group at the 1-position can further influence its electronic characteristics and solubility. This document provides detailed application notes and protocols for the prospective use of this compound in the fabrication of electrochemical sensors, particularly through electropolymerization to form a functional polymer film on an electrode surface. While direct applications of this compound in this specific context are an emerging area of research, the protocols and concepts presented here are based on established principles of electrochemical sensor design using analogous isoquinoline and quinoline derivatives.

Principle of Operation

The proposed application of this compound in electrochemical sensors is primarily based on its ability to be electropolymerized onto a conductive electrode surface. This process creates a thin, stable, and electroactive polymer film, poly(this compound). This polymer-modified electrode can then be used for the detection of various analytes through several mechanisms:

  • Direct Electrocatalysis: The polymer film can facilitate the oxidation or reduction of target analytes that have slow kinetics on a bare electrode, leading to an enhanced and more easily measurable signal.

  • Interference Mitigation: The polymer can act as a selective barrier, preventing interfering species from reaching the electrode surface while allowing the analyte of interest to pass through.

  • Preconcentration: The film can accumulate the analyte at the electrode surface through electrostatic or hydrophobic interactions, thereby increasing the sensitivity of the measurement.

The inherent electrochemical activity of the isoquinoline moiety is central to these functions. The nitrogen atom and the aromatic system can participate in electron transfer processes, making the resulting polymer film a versatile platform for various sensing applications.

Application Notes

1. Sensor for Neurotransmitter Detection:

  • Concept: Abnormal levels of neurotransmitters are linked to various neurological disorders.[1][2][3] Electrochemical sensors offer a promising avenue for their rapid and sensitive detection.[4][5] A poly(this compound) modified electrode could be employed for the sensitive detection of electroactive neurotransmitters such as dopamine, serotonin, and epinephrine. The polymer film may exhibit catalytic activity towards their oxidation, allowing for detection at lower potentials and with higher sensitivity compared to unmodified electrodes.

  • Advantages: The potential for low-cost, rapid analysis makes this approach suitable for point-of-care diagnostics and in-vitro studies relevant to drug development.

2. Platform for Biosensor Development:

  • Concept: The poly(this compound) film can serve as a robust matrix for the immobilization of biomolecules like enzymes, antibodies, or DNA. The polymer's functional groups can be further modified to facilitate covalent attachment of these biorecognition elements. For example, an enzyme-modified electrode could be used for the detection of its specific substrate (e.g., glucose oxidase for glucose).

  • Advantages: This approach combines the specificity of biological recognition with the sensitivity of electrochemical transduction, leading to highly selective biosensors.

3. Environmental Monitoring:

  • Concept: The sensor could be adapted for the detection of environmental pollutants, such as phenolic compounds or heavy metal ions. The polymer film can be designed to interact specifically with the target pollutant, leading to a measurable change in the electrochemical signal.

  • Advantages: The development of portable and cost-effective electrochemical sensors is crucial for in-field environmental monitoring.

Experimental Protocols

The following protocols provide a general framework for the fabrication and characterization of a poly(this compound) modified electrochemical sensor.

Protocol 1: Electrode Preparation and Cleaning
  • Working Electrode: A glassy carbon electrode (GCE, 3 mm diameter) is typically used as the substrate. Other materials like gold or platinum can also be employed.

  • Polishing: The GCE surface is polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

  • Sonication: The polished electrode is sonicated in deionized water, followed by ethanol, and then deionized water again (5 minutes each step) to remove any adsorbed particles.

  • Drying: The cleaned electrode is dried under a stream of nitrogen gas.

Protocol 2: Electropolymerization of this compound
  • Monomer Solution: Prepare a solution of this compound (e.g., 10 mM) in an appropriate solvent and supporting electrolyte. Acetonitrile with 0.1 M tetrabutylammonium perchlorate (TBAP) is a common choice for non-aqueous systems. For aqueous systems, a buffered solution (e.g., 0.1 M phosphate buffer, pH 7.0) can be tested.

  • Electrochemical Cell: Assemble a standard three-electrode cell containing the cleaned working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electropolymerization: The poly(this compound) film is grown on the electrode surface using cyclic voltammetry (CV).

    • Potential Range: Scan the potential in a range where the monomer is oxidized (e.g., from 0 V to +1.5 V vs. Ag/AgCl). The exact range should be determined by running an initial CV of the monomer solution.

    • Scan Rate: A typical scan rate is 50-100 mV/s.

    • Number of Cycles: Perform 10-20 cycles. An increase in the peak current with each cycle indicates successful polymer growth.

  • Washing: After electropolymerization, the modified electrode is rinsed thoroughly with the solvent to remove any unreacted monomer.

Protocol 3: Electrochemical Characterization and Sensing Application
  • Characterization: The modified electrode is characterized in a monomer-free electrolyte solution using CV and electrochemical impedance spectroscopy (EIS) to confirm the presence and properties of the polymer film.

  • Analyte Detection: The sensor's performance is evaluated by recording the electrochemical response to the target analyte using techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for higher sensitivity.

    • Prepare a series of standard solutions of the analyte in the supporting electrolyte.

    • Record the voltammetric response of the modified electrode in each standard solution.

    • Plot a calibration curve of the peak current versus the analyte concentration.

Data Presentation

The performance of an electrochemical sensor is typically evaluated based on several key parameters. The following table provides a template for summarizing the quantitative data that would be obtained from the characterization of a hypothetical poly(this compound) based sensor for dopamine.

Parameter Value Electrochemical Technique Conditions
Linear Range 0.1 µM - 100 µMDifferential Pulse Voltammetry0.1 M PBS, pH 7.0
Limit of Detection (LOD) 0.03 µM (S/N = 3)Differential Pulse Voltammetry0.1 M PBS, pH 7.0
Sensitivity 0.5 µA/µMDifferential Pulse Voltammetry0.1 M PBS, pH 7.0
Response Time < 5 secondsAmperometry0.1 M PBS, pH 7.0
Selectivity No significant interference from 100-fold excess of ascorbic acid and uric acidDifferential Pulse Voltammetry0.1 M PBS, pH 7.0
Reproducibility (RSD) 3.5% (n=5)Differential Pulse Voltammetry10 µM Dopamine
Stability 92% of initial response after 15 daysDifferential Pulse VoltammetryStored at 4°C

Visualizations

Workflow for Sensor Fabrication

G A Bare GCE B Polishing with Alumina A->B C Sonication B->C D This compound Solution E Cyclic Voltammetry D->E F Poly(1-MIQ) Film Formation E->F G Modified Electrode H Introduction of Analyte G->H I Electrochemical Detection (DPV/SWV) H->I J Signal Acquisition & Analysis I->J

Caption: Workflow for the fabrication and application of a poly(this compound) modified electrode.

Proposed Sensing Mechanism

G cluster_electrode Electrode Surface cluster_solution Solution Electrode GCE Substrate Polymer Poly(1-MIQ) Film Analyte_Ox Oxidized Analyte Polymer->Analyte_Ox Electrocatalytic Oxidation Analyte Analyte (e.g., Dopamine) Analyte->Polymer Diffusion & Adsorption Analyte_Ox->Polymer e-

Caption: Proposed mechanism of analyte detection at a poly(this compound) modified electrode.

Conclusion

This compound holds promise as a valuable building block for the development of advanced electrochemical sensors. Through techniques like electropolymerization, it can be used to create stable and electroactive films on electrode surfaces. These modified electrodes have the potential for a wide range of applications, from medical diagnostics to environmental monitoring. The protocols and concepts outlined in this document provide a foundation for researchers to explore the exciting possibilities of this compound in the field of electrochemical sensing. Further research is warranted to fully elucidate its electrochemical properties and optimize sensor performance for specific applications.

References

Application Notes and Protocols for Determining the In Vitro Bioactivity of 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for a panel of in vitro assays to characterize the bioactivity of 1-Methylisoquinoline. The following sections detail methodologies for assessing its cytotoxic, enzyme-inhibiting, and signal-modulating properties. All quantitative data from related isoquinoline compounds found in the literature are provided for reference, as specific experimental values for this compound are not extensively available. It is recommended to empirically determine the bioactivity of this compound using the protocols outlined below.

Assessment of Cytotoxic Activity

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is a foundational step in determining the potential anticancer properties of this compound.[1][2]

Data Presentation: Cytotoxicity of Isoquinoline Derivatives

Due to the limited availability of specific IC50 values for this compound in the public domain, the following table presents data for related isoquinoline compounds to provide a comparative baseline. Researchers should determine the IC50 value for this compound experimentally.[1][3][4][5]

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Isoquinoline DerivativesHeLa (Cervical Cancer)VariesDoxorubicin~0.1 - 1
Isoquinoline DerivativesA549 (Lung Cancer)VariesCisplatin~5 - 20
Isoquinoline DerivativesMCF-7 (Breast Cancer)VariesDoxorubicin~0.5 - 2
Isoquinoline DerivativesHCT-116 (Colon Cancer)Varies5-Fluorouracil~2 - 10
Experimental Protocol: MTT Assay[1][2]

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 490 nm or 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

    • Remove the medium from the cells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Data Analysis:
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control)] x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that inhibits 50% of cell viability.[1]

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with this compound (various concentrations) incubate_24h_1->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for determining the IC50 of this compound using the MTT assay.

Enzyme Inhibition Assays

This compound and its structural analogs have been reported to inhibit several key enzymes involved in neurotransmission and inflammation. The following protocols outline methods to quantify the inhibitory potential of this compound against Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), and Cyclooxygenases (COX).

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are important enzymes in the metabolism of monoamine neurotransmitters.[][7] Inhibition of these enzymes is a key mechanism for antidepressant and neuroprotective drugs.

Compound ClassEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Isoquinoline DerivativesMAO-AVariesMoclobemide~2-6
Isoquinoline DerivativesMAO-BVariesSelegiline~0.01-0.1

This protocol is based on a commercially available luminescent assay kit.

Materials:

  • This compound

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate

  • Luciferin detection reagent

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions to achieve a range of final assay concentrations.

  • Assay Reaction:

    • In a 96-well plate, add MAO-A or MAO-B enzyme to each well.

    • Add the this compound dilutions or vehicle control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the MAO substrate.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add the luciferin detection reagent to each well to stop the enzymatic reaction and generate a luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(Luminescence of Control - Luminescence of Treated) / (Luminescence of Control)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Acetylcholinesterase (AChE) Inhibition

AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine.[11][12] Its inhibition is a therapeutic strategy for Alzheimer's disease and other neurological disorders.

Specific IC50 values for this compound are not well-documented. The table below presents data for other isoquinoline alkaloids.[11][13][14]

Compound ClassEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Isoquinoline AlkaloidsAChEVariesGalantamine~1-5

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well plate

  • Microplate reader (absorbance at 412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Reaction:

    • To a 96-well plate, add phosphate buffer, DTNB solution, and the this compound dilutions or vehicle control.

    • Add the AChE solution to initiate a pre-incubation period of 15 minutes at 25°C.

    • Start the reaction by adding the ATCI solution.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate Reaction Rate:

    • Determine the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(V_control - V_inhibitor) / V_control] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation.[15][16][17] Inhibition of these enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).

Specific IC50 values for this compound against COX enzymes are not available. The following table provides reference data for a common NSAID.[15][18][19]

EnzymeReference CompoundIC50 (µM)
COX-1Ibuprofen~5-15
COX-2Celecoxib~0.04-0.1

This protocol is based on a commercially available colorimetric assay kit.

Materials:

  • This compound

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Colorimetric substrate

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Compound Incubation:

    • In a 96-well plate, add assay buffer, heme, and the COX enzyme.

    • Add the this compound dilutions or vehicle control.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation:

    • Add arachidonic acid to start the reaction.

    • Incubate for a defined period (e.g., 2 minutes).

  • Detection:

    • Add the colorimetric substrate to develop the color.

    • Measure the absorbance at the appropriate wavelength.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [(Absorbance of Control - Absorbance of Treated) / (Absorbance of Control)] x 100

  • Determine IC50 Value:

    • Plot the percent inhibition against the logarithm of the this compound concentration to calculate the IC50.

Modulation of PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis.[20][21][22] Aberrant activation of this pathway is common in cancer. Western blotting is a key technique to investigate the effect of compounds like this compound on the phosphorylation status of key proteins in this pathway.

Data Presentation: Effect of Isoquinoline Derivatives on PI3K/Akt Pathway Proteins
Target ProteinExpected Observation after TreatmentFunctional Implication
Phospho-Akt (p-Akt)DownregulationInhibition of pro-survival signaling
Total AktNo significant changeAffects activation state, not total protein level
Experimental Protocol: Western Blot Analysis[22][23]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and quantify protein concentration using the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Wash the membrane and add ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:
  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of p-Akt to total Akt and to the loading control (β-actin).

  • Express the results as fold change relative to the vehicle control.

Signaling Pathway Diagram: PI3K/Akt Pathway and Potential Inhibition by this compound

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt Phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Inhibitor This compound (Hypothesized) Inhibitor->PI3K Inhibition? Inhibitor->Akt Inhibition?

Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

References

Application Notes and Protocols for the Use of 1-Methylisoquinoline in the Creation of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-methylisoquinoline as a versatile building block in the synthesis of novel materials. The applications covered range from the development of new therapeutic agents to the creation of advanced functional materials for electronics and sensing.

Application Note: Synthesis of Novel Antibacterial Agents

This compound and its derivatives serve as valuable scaffolds for the development of new antibacterial agents. The isoquinoline core is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities. By modifying the this compound structure, it is possible to synthesize novel tricyclic isoquinoline derivatives with potent activity against various bacterial strains, including drug-resistant pathogens.

Logical Relationship: From this compound to Antibacterial Agents

G cluster_start Starting Material cluster_synthesis Synthetic Pathway cluster_application Application This compound This compound Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate This compound->Dihydroisoquinoline Intermediate Bischler-Napieralski Reaction Cyclization Reaction Cyclization Reaction Dihydroisoquinoline Intermediate->Cyclization Reaction [3+2] Cycloaddition Tricyclic Isoquinoline Derivative Tricyclic Isoquinoline Derivative Cyclization Reaction->Tricyclic Isoquinoline Derivative Antibacterial Activity Antibacterial Activity Tricyclic Isoquinoline Derivative->Antibacterial Activity Biological Evaluation

Caption: Synthetic workflow from this compound to antibacterial compounds.

Experimental Protocol: Synthesis of Tricyclic Isoquinoline Derivatives

This protocol is adapted from the synthesis of related tricyclic isoquinoline derivatives with demonstrated antibacterial properties.

Materials:

  • 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (can be synthesized from a this compound precursor)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)

Procedure:

  • To a solution of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in anhydrous toluene, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tricyclic isoquinoline derivative.

Quantitative Data: Antibacterial Activity of Isoquinoline Derivatives
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC) in µg/mLReference
8d Staphylococcus aureus16[1]
Enterococcus faecium128[1]
8f Staphylococcus aureus32[1]
Streptococcus pneumoniae32[1]
Enterococcus faecium64[1]

Application Note: Development of Novel Fluorescent Probes

This compound derivatives are excellent candidates for the development of novel fluorophores. The rigid, planar structure of the isoquinoline ring system provides a good foundation for creating molecules with high quantum yields and tunable emission spectra. These fluorescent probes can be employed in various applications, including biological imaging and sensing.

Experimental Workflow: Synthesis of Boroisoquinoline Fluorophores

G Start 1-Methyl-3,4-dihydro- isoquinoline derivative Step1 Reaction with Acylating Agent Start->Step1 Step2 Formation of 1-Methylidene- 3,4-dihydroisoquinoline Step1->Step2 Step3 Reaction with Boron Trifluoride Etherate Step2->Step3 Step4 Dehydrogenation Step3->Step4 End Boroisoquinoline Fluorophore Step4->End G Start This compound Step1 Functionalization with Polymerizable Group Start->Step1 Step2 Polymerization Reaction (e.g., CROP, Suzuki Coupling) Step1->Step2 Step3 Polymer Purification and Characterization Step2->Step3 End This compound- Containing Polymer Step3->End G Start Functionalized This compound Ligand Step1 Solvothermal Reaction with Metal Salt Start->Step1 Step2 MOF Crystal Formation Step1->Step2 Step3 Activation and Characterization Step2->Step3 End This compound-Based MOF Step3->End G Start This compound Step1 Synthesis of Functionalized Emitter Molecule Start->Step1 Step2 Purification and Photophysical Characterization Step1->Step2 Step3 Device Fabrication (Evaporation or Solution Processing) Step2->Step3 End OLED Device Step3->End

References

Application Notes and Protocols: 1-Methylisoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylisoquinoline is a heterocyclic aromatic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] While the broader isoquinoline scaffold is found in numerous natural products and pharmaceuticals, and some isoquinoline derivatives are utilized as ligands in catalysis, this compound itself is not commonly employed as a catalyst in organic reactions.[2][3] Its primary role in synthetic chemistry is that of a reactive substrate and a precursor to a variety of functionalized isoquinoline derivatives.[1] The methyl group at the 1-position is particularly reactive and can participate in a range of chemical transformations.

These application notes provide an overview of the synthetic utility of this compound and a detailed protocol for a representative reaction, highlighting its application as a starting material in the construction of more complex heterocyclic systems.

Application: Synthesis of Thiadiazolyl Isoquinoline Derivatives

This compound can be utilized as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. One such application is its reaction with arylisothiocyanates to form an intermediate thioanilide, which can then be cyclized with hydrazonoyl halides to yield thiadiazolyl isoquinoline derivatives.[4] This multi-step synthesis demonstrates the utility of this compound as a scaffold for creating complex molecular architectures.

Experimental Protocol: Synthesis of a 2-(1-Isoquinolinemethylidene)-1,3,4-thiadiazole Derivative

This protocol describes a representative procedure for the synthesis of a thiadiazolyl isoquinoline derivative starting from this compound.

Materials:

  • This compound

  • Arylisothiocyanate (e.g., phenylisothiocyanate)

  • Hydrazonoyl halide (e.g., N-aryl-C-chlorohydrazonoyl chloride)

  • Ethanol

  • Triethylamine

  • Dichloromethane

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the Thioanilide Intermediate

    • To a solution of this compound (1.0 mmol, 1.0 equiv) in ethanol (10 mL) in a round-bottom flask, add the arylisothiocyanate (1.2 mmol, 1.2 equiv).

    • Add triethylamine (1.5 mmol, 1.5 equiv) to the mixture.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude thioanilide intermediate can be used in the next step without further purification.

  • Step 2: Cyclization to the Thiadiazolyl Isoquinoline Derivative

    • Dissolve the crude thioanilide intermediate in dichloromethane (15 mL).

    • Add the hydrazonoyl halide (1.0 mmol, 1.0 equiv) to the solution.

    • Add triethylamine (2.0 mmol, 2.0 equiv) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the mixture with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired thiadiazolyl isoquinoline derivative.

Data Presentation
Reactant 1Reactant 2Reactant 3SolventBaseReaction Time (h)Yield (%)
This compoundPhenylisothiocyanateN-Aryl-C-chlorohydrazonoyl chlorideEthanol, DichloromethaneTriethylamine16-2275-85

Note: Yields are representative and can vary based on the specific substrates and reaction conditions used.

Visualizations

Experimental Workflow for the Synthesis of Thiadiazolyl Isoquinoline Derivatives

G Workflow for the Synthesis of Thiadiazolyl Isoquinoline Derivatives cluster_0 Step 1: Thioanilide Formation cluster_1 Step 2: Cyclization cluster_2 Work-up and Purification A This compound + Arylisothiocyanate B Add Triethylamine in Ethanol A->B C Stir at RT (4-6h) B->C D Solvent Evaporation C->D E Dissolve Crude Intermediate in Dichloromethane D->E Crude Intermediate F Add Hydrazonoyl Halide E->F G Add Triethylamine at 0°C F->G H Stir at RT (12-16h) G->H I Aqueous Wash H->I J Drying and Filtration I->J K Solvent Evaporation J->K L Column Chromatography K->L M M L->M Final Product

Caption: A flowchart illustrating the key steps in the synthesis of thiadiazolyl isoquinoline derivatives.

Concluding Remarks

While this compound is not established as a catalyst in organic reactions, it remains a valuable and reactive starting material for the synthesis of a wide range of complex heterocyclic compounds. The protocol provided herein serves as a representative example of its utility as a building block in synthetic organic chemistry. Researchers and professionals in drug development can leverage the reactivity of the this compound core to design and synthesize novel molecules with potential therapeutic applications. Further exploration of its reactivity is likely to uncover new synthetic routes and molecular scaffolds.

References

Troubleshooting & Optimization

Overcoming solubility issues of 1-Methylisoquinoline in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome solubility challenges of 1-Methylisoquinoline in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility limited?

A1: this compound is a heterocyclic aromatic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its structure consists of a benzene ring fused to a pyridine ring, making it predominantly hydrophobic.[1] This nonpolar nature leads to limited solubility in polar solvents like water.

Q2: What are the primary strategies to improve the solubility of this compound?

A2: The main techniques to enhance the aqueous solubility of poorly soluble compounds like this compound can be divided into physical and chemical modifications. Key strategies include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the use of surfactants.[3][4]

Q3: Is pH adjustment a suitable method for this compound?

A3: Yes. As an analogue of isoquinoline, this compound is a weak base (isoquinoline pKa is 5.14).[5] In acidic solutions (pH < pKa), the molecule becomes protonated, forming a more soluble salt.[6][7] Therefore, lowering the pH of the aqueous medium is an effective strategy to increase its solubility.[]

Q4: Which co-solvents are recommended for dissolving this compound?

A4: Co-solvents are water-miscible organic solvents that enhance solubility by reducing the overall polarity of the solvent system.[][9] Commonly used co-solvents for hydrophobic compounds include Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[3][] These are often used to prepare a concentrated stock solution that can then be diluted into the final aqueous medium.

Q5: How do surfactants work to solubilize this compound?

A5: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[10] The hydrophobic core of these micelles can encapsulate nonpolar molecules like this compound, allowing them to be dispersed in an aqueous solution.[11][12] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often preferred in biological applications due to their lower toxicity.[12]

Q6: What is cyclodextrin complexation and how can it improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate a "guest" molecule, such as this compound, within this cavity, forming a stable, water-soluble inclusion complex.[14][15] This host-guest complex effectively masks the hydrophobic nature of the drug, significantly increasing its aqueous solubility and stability.[16]

Troubleshooting Guide

Problem: My this compound is precipitating out of my aqueous buffer during my experiment.

  • Possible Cause: The concentration of this compound exceeds its solubility limit under the current experimental conditions (e.g., pH, temperature, buffer composition).

  • Solutions:

    • pH Adjustment: Lower the pH of your buffer. For a weakly basic compound, decreasing the pH will increase solubility. A pH below 5 is a good starting point.[6]

    • Introduce a Co-solvent: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. Add this stock to your buffer in a stepwise manner, ensuring the final co-solvent concentration is as low as possible to avoid interfering with your assay.[17]

    • Use a Different Solubilization Technique: If co-solvents or pH changes are not compatible with your experiment, consider pre-complexing this compound with a cyclodextrin before adding it to your buffer.

Problem: The co-solvent I am using (e.g., DMSO, Ethanol) is affecting the results of my biological assay.

  • Possible Cause: Many organic solvents can be toxic to cells or inhibit enzyme activity, even at low concentrations.[17]

  • Solutions:

    • Minimize Co-solvent Concentration: Perform a dose-response experiment to determine the maximum tolerable concentration of the co-solvent in your specific assay and ensure your final concentration stays below this limit.

    • Switch to a More Biocompatible Co-solvent: Consider using solvents like PEG 400 or glycerol, which are often less disruptive in biological systems.[]

    • Adopt a Solvent-Free Method: The most robust solution is to use cyclodextrin complexation. This method encapsulates the compound, increasing its solubility without the need for organic solvents, thereby minimizing interference with the assay.[13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1721-93-3
Molecular Formula C₁₀H₉N[2]
Molecular Weight 143.19 g/mol [2]
Appearance Yellow to light yellow liquid[2][18]
Density 1.078 g/mL at 25 °C
Boiling Point 126-128 °C at 16 mmHg
Solubility Limited in water; soluble in ethanol, ether, and other organic solvents.[1][5]

Table 2: Comparison of Key Solubilization Techniques

TechniquePrinciple of OperationAdvantagesDisadvantages
pH Adjustment Protonation of the basic nitrogen atom at low pH forms a more soluble salt.[6]Simple, cost-effective, easy to implement.[]Only applicable to ionizable compounds; risk of precipitation upon pH change; may not be suitable for all biological assays.[6]
Co-solvents Adding a water-miscible organic solvent (e.g., DMSO, PEG 400) reduces the polarity of the aqueous medium.[9]Effective for many hydrophobic compounds; simple to prepare stock solutions.[19]Can interfere with biological assays (toxicity, protein denaturation); may precipitate upon dilution.[17]
Surfactants Encapsulation of the hydrophobic molecule within the core of micelles formed above the CMC.[11]High solubilization capacity; can improve stability.[12]Can interfere with assays; potential for toxicity depending on the surfactant type and concentration.[10]
Cyclodextrins Formation of a host-guest inclusion complex where the hydrophobic drug is encapsulated within the cyclodextrin cavity.[13][15]High biocompatibility; avoids organic solvents; can improve stability and bioavailability.[14][16]Requires specific preparation steps; may not be suitable for all molecular sizes; can be more expensive.[15]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare an Acidic Buffer: Prepare a buffer solution (e.g., citrate or acetate buffer) with a pH at least 1-2 units below the pKa of this compound (~5.14). A pH of 4.0 is a reasonable starting point.

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Dissolution: Slowly add the this compound powder to the acidic buffer while stirring continuously. Gentle warming (30-40°C) may aid dissolution.

  • pH Verification: After the compound has dissolved, re-check the pH of the solution and adjust if necessary using dilute HCl or NaOH.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter compatible with acidic solutions.

Protocol 2: Solubilization using a Co-solvent (DMSO)
  • Prepare Stock Solution: Weigh 10 mg of this compound and dissolve it in a minimal amount of DMSO (e.g., 100-200 µL) to create a high-concentration stock solution. Ensure it is fully dissolved.

  • Serial Dilution: Prepare intermediate dilutions of the stock solution in your final aqueous buffer (e.g., PBS, cell culture media).

  • Final Dilution: Add small aliquots of the stock or intermediate dilutions to the final experimental volume. Vortex or mix gently immediately after addition to prevent precipitation.

  • Control Group: Ensure your experiment includes a vehicle control group containing the same final concentration of DMSO as your treated samples.

Protocol 3: Solubilization via Cyclodextrin Complexation (Kneading Method)
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[20]

  • Molar Ratio: A 1:1 molar ratio of this compound to HP-β-CD is a typical starting point. Calculate the required mass of each component.

  • Kneading: Place the calculated amount of HP-β-CD in a glass mortar. Add a small amount of water or an ethanol/water mixture to form a paste.

  • Incorporate Compound: Gradually add the this compound to the paste and knead thoroughly for 30-60 minutes. The mixture should remain a consistent paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C under vacuum until a constant weight is achieved.

  • Final Product: The resulting dried powder is the this compound-cyclodextrin inclusion complex. It can be directly dissolved in your aqueous medium.

Visual Guides

G cluster_n Low Sensitivity Assay cluster_y High Sensitivity Assay start Start: Need to dissolve This compound in aqueous media q1 Is the final solution for a biological assay sensitive to pH or organic solvents? start->q1 q2 Is the compound ionizable? q1->q2 No cyclodextrin Use Cyclodextrin Complexation (e.g., HP-β-CD) q1->cyclodextrin Yes ph_adjust Use pH Adjustment (Acidic Buffer) q2->ph_adjust Yes cosolvent Use Co-solvent (e.g., DMSO, PEG 400) q2->cosolvent No note This method avoids harsh pH and organic solvents, minimizing assay interference. cyclodextrin->note

Caption: Troubleshooting workflow for selecting a solubilization method.

G cluster_before Before Complexation cluster_after After Complexation drug This compound (Hydrophobic) water Water (Aqueous Medium) drug->water Poor Solubility complex Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulation water2 Water (Aqueous Medium) complex->water2 High Solubility

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Caption: Encapsulation of a hydrophobic molecule within a surfactant micelle.

References

Technical Support Center: High-Purity 1-Methylisoquinoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 1-Methylisoquinoline. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound to high purity?

A1: The primary techniques for purifying this compound to high purity include fractional distillation, column chromatography, and recrystallization (if the compound can be converted to a solid salt and then regenerated). The choice of method depends on the initial purity of the compound, the nature of the impurities, and the desired final purity and yield.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities in crude this compound often depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (such as isomers or polymerized material), and residual solvents. For example, in syntheses involving cyclization reactions, isomers like 3-methylisoquinoline could be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3] ¹H NMR spectroscopy can also be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a pale yellow liquid with a distinct aromatic odor.[4][5] It should be handled with care, as it may pose health risks if inhaled or ingested.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation of Impurities - Inefficient fractionating column. - Distillation rate is too fast. - Unstable heat source causing fluctuating vapor temperature.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux or Raschig rings). - Reduce the heating rate to allow for proper equilibration between liquid and vapor phases in the column. A rate of 1-2 drops per second for the distillate is recommended. - Use a heating mantle with a stirrer or an oil bath to ensure even and stable heating.
Product is Contaminated with a Higher-Boiling Impurity - "Bumping" of the liquid in the distillation flask. - Distillation carried to dryness, causing decomposition of residue.- Add boiling chips or a magnetic stir bar to the distillation flask for smooth boiling. - Never distill to dryness. Stop the distillation when a small amount of residue remains in the flask.
Product has a Dark Color - Thermal decomposition of the product or impurities at high temperatures.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - Inappropriate solvent system (mobile phase). - Column was not packed properly (channeling). - Column was overloaded with the sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good solvent system will give a clear separation of spots with the desired product having an Rf value of ~0.3. - Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is often preferred. - Use an appropriate amount of sample for the column size. As a general rule, use about 1g of sample for every 20-50g of silica gel.
Compound Elutes Too Quickly or Too Slowly - Solvent polarity is too high or too low.- If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). - If the compound elutes too slowly or not at all (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Streaking or Tailing of Bands - Sample is not soluble in the mobile phase. - The compound is interacting too strongly with the stationary phase. - The column is overloaded.- Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column, or use the "dry loading" technique. - Add a small percentage of a modifier to the mobile phase, such as triethylamine (0.1-1%) for basic compounds like this compound, to reduce tailing. - Reduce the amount of sample loaded onto the column.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent was used). - The compound is very soluble in the solvent even at low temperatures. - Cooling is too rapid.- Evaporate some of the solvent to concentrate the solution and try cooling again. - If the compound is too soluble, a different solvent or a mixed-solvent system may be necessary. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oily Precipitate Forms Instead of Crystals - The boiling point of the solvent is higher than the melting point of the solute ("oiling out"). - The solution is supersaturated with impurities.- Use a lower-boiling solvent or a mixed-solvent system. Add a small amount of a solvent in which the compound is less soluble. - Perform a preliminary purification step (e.g., passing through a short silica plug) to remove some impurities before recrystallization.
Low Recovery of Purified Product - Too much solvent was used, and the compound has some solubility even in the cold solvent. - The crystals were not completely collected during filtration. - The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[6] - Ensure all crystals are transferred to the filter funnel. Wash the flask with a small amount of the ice-cold recrystallization solvent and transfer this to the funnel. - Always wash the collected crystals with a minimal amount of ice-cold solvent to minimize redissolving the product.[6]

Quantitative Data Summary

The following table provides an illustrative comparison of the expected purity and yield for different purification techniques for this compound. Actual results may vary depending on the initial purity and experimental conditions.

Purification Technique Typical Starting Purity (%) Expected Final Purity (%) Expected Yield (%) Notes
Fractional Distillation (Atmospheric) 85-95>9870-85Effective for separating compounds with significantly different boiling points.
Fractional Distillation (Vacuum) 85-95>9975-90Recommended to prevent thermal decomposition and purify higher-boiling compounds.
Column Chromatography (Silica Gel) 70-90>9960-80Excellent for removing polar impurities and closely related isomers. Yield can be lower due to adsorption on the stationary phase.
Recrystallization (as a salt) 90-98>99.550-70Can achieve very high purity but requires conversion to a solid salt and subsequent regeneration, which can lower the overall yield.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

Objective: To purify liquid this compound by separating it from less volatile and more volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum adapter and vacuum source

  • Heating mantle and magnetic stirrer with stir bar

  • Boiling chips (optional)

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask (no more than two-thirds full).

  • Connect the apparatus to a vacuum source.

  • Begin stirring and gently heat the flask using the heating mantle.

  • Carefully reduce the pressure to the desired level. The boiling point of this compound is 126-128 °C at 16 mmHg.

  • Observe the vapor rising through the fractionating column. Adjust the heat to maintain a slow and steady distillation rate (1-2 drops per second).

  • Discard the initial fraction (forerun), which may contain more volatile impurities.

  • Collect the main fraction at a constant temperature, which corresponds to the boiling point of this compound at the working pressure.

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.

  • Allow the apparatus to cool completely before venting to atmospheric pressure.

Protocol 2: Purification by Column Chromatography

Objective: To purify this compound from polar and closely related impurities using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., Hexane and Ethyl Acetate)

  • Triethylamine (optional, as a modifier)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an optimal solvent system. A mixture of hexane and ethyl acetate is a good starting point. For basic compounds like this compound, adding 0.5-1% triethylamine to the mobile phase can improve peak shape and reduce tailing. An ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to dislodge air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column and begin elution.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification Method Selection cluster_methods Purification Techniques cluster_final_analysis Final Analysis & Product Crude_Product Crude this compound Initial_Purity Purity Assessment (GC-MS/HPLC) Crude_Product->Initial_Purity Decision Impurity Profile & Desired Purity Initial_Purity->Decision Distillation Fractional Distillation Decision->Distillation  Volatile Impurities Chromatography Column Chromatography Decision->Chromatography Polar/Isomeric Impurities   Recrystallization Recrystallization (as salt) Decision->Recrystallization  Highest Purity Needed Final_Purity Purity Assessment (GC-MS/HPLC) Distillation->Final_Purity Chromatography->Final_Purity Recrystallization->Final_Purity Pure_Product High-Purity this compound Final_Purity->Pure_Product

Caption: Decision workflow for selecting a purification technique for this compound.

Troubleshooting_Distillation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Distillation Cause1 Inefficient Column Problem->Cause1 Cause2 Distillation Rate Too Fast Problem->Cause2 Cause3 Unstable Heat Source Problem->Cause3 Solution1 Use a more efficient fractionating column. Cause1->Solution1 Solution2 Reduce heating rate (1-2 drops/sec). Cause2->Solution2 Solution3 Use a heating mantle with a stirrer. Cause3->Solution3

Caption: Troubleshooting guide for poor separation during fractional distillation.

References

Technical Support Center: Synthesis of 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Here you will find answers to frequently asked questions, detailed troubleshooting guides, optimized reaction protocols, and visual workflows to guide your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the this compound core structure?

A1: The two most prevalent methods for synthesizing the isoquinoline core are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. The Bischler-Napieralski reaction typically yields a 3,4-dihydroisoquinoline, which is then oxidized to the isoquinoline.[1][2][3] The Pictet-Spengler reaction produces a 1,2,3,4-tetrahydroisoquinoline, which also requires subsequent oxidation to form the aromatic isoquinoline ring.[1][4][5]

Q2: What is the primary side reaction of concern in the Bischler-Napieralski synthesis?

A2: A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrene derivatives as byproducts.[2][6] This occurs via the nitrilium salt intermediate, and its formation is favored in systems where a conjugated system can be formed.[2]

Q3: How can the retro-Ritter side reaction be minimized?

A3: To suppress the formation of styrene byproducts, the reaction equilibrium can be shifted away from the retro-Ritter pathway. A practical solution is to use the corresponding nitrile as the solvent for the reaction.[2] An alternative approach involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination of the amide group as a nitrile.[6]

Q4: What factors lead to low yields in the Pictet-Spengler reaction?

A4: Low yields in the Pictet-Spengler reaction are often due to a lack of nucleophilicity in the aromatic ring. The reaction is an electrophilic aromatic substitution, and therefore, electron-donating groups on the β-arylethylamine starting material are crucial for facilitating the ring closure and achieving high yields.[4][7] Reactions with non-activated aromatic rings may require higher temperatures and strong acids, which can lead to lower yields.[5]

Q5: What general strategies can be employed to improve yields and minimize side products across different synthesis methods?

A5: Several general strategies are effective for optimizing isoquinoline synthesis. Careful control of temperature is critical, as higher temperatures often promote undesired side reactions like tar formation.[8][9] The choice of catalyst and dehydrating agent is also vital; for instance, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) can be used for less reactive substrates in the Bischler-Napieralski reaction.[10] Ensuring the high purity of starting materials is essential to prevent introducing contaminants that can lead to side reactions.[8]

Q6: What are the recommended methods for purifying the final this compound product?

A6: Standard organic chemistry techniques are employed for purification. These include vacuum distillation, recrystallization from a suitable solvent, and column chromatography.[8] For basic compounds like isoquinolines, forming a salt (e.g., hydrochloride) can facilitate purification through crystallization, after which the free base can be regenerated.[8]

Troubleshooting Guides

Bischler-Napieralski Reaction
ProblemPotential CauseRecommended Solution
Low yield of 1-methyl-3,4-dihydroisoquinoline The aromatic ring of the N-acetyl-β-phenylethylamine is not sufficiently activated.Use a starting material with electron-donating groups (e.g., methoxy) on the phenyl ring to facilitate the electrophilic aromatic substitution.[6][10]
The dehydrating agent (e.g., POCl₃) is not strong enough for the substrate.For less reactive substrates, use a stronger dehydrating system such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or consider polyphosphoric acid (PPA).[3][10]
Significant formation of styrene byproduct The reaction is proceeding through a retro-Ritter pathway.[2][6]Change the solvent to acetonitrile (or another suitable nitrile) to shift the equilibrium away from the side product.[2] Alternatively, use oxalyl chloride to form an N-acyliminium intermediate that is less prone to this elimination.[6]
Reaction fails to proceed or is very sluggish The reaction temperature is too low for the cyclization of an unactivated arene.Increase the reaction temperature by using a higher boiling solvent such as xylene, or consider using microwave-assisted heating to accelerate the reaction.[2]
Pictet-Spengler Reaction
ProblemPotential CauseRecommended Solution
Low yield of 1-methyl-1,2,3,4-tetrahydroisoquinoline The β-arylethylamine has an electron-withdrawing group or lacks sufficient electron-donating groups, making the aromatic ring a poor nucleophile.[5]The reaction works best with electron-rich aromatic rings. If possible, use substrates with activating groups.[7]
The imine formed from the condensation of the amine and acetaldehyde is not sufficiently electrophilic for ring closure.Ensure a strong acid catalyst (e.g., HCl, H₂SO₄) is used to generate the more electrophilic iminium ion.[5][11] For a milder alternative, an N-acyliminium ion can be formed, which is a very powerful electrophile.[5]
Reaction does not proceed under mild conditions The aromatic ring is not nucleophilic enough for mild conditions (e.g., physiological pH).The reaction may require higher temperatures and a strong acid catalyst to proceed.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Bischler-Napieralski Reaction

This is a two-step process involving cyclization to form the dihydroisoquinoline followed by dehydrogenation.

Step A: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place N-acetyl-β-phenylethylamine (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, approx. 5-10 eq) as both the reagent and solvent.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basification: Make the aqueous solution strongly basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution, while keeping the mixture cool in an ice bath.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-3,4-dihydroisoquinoline. This can be purified further by vacuum distillation.

Step B: Dehydrogenation to this compound

  • Reaction Setup: Dissolve the crude 1-methyl-3,4-dihydroisoquinoline (1.0 eq) in an inert, high-boiling solvent like xylene.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.[12]

Visualizations

Bischler_Napieralski_Pathway Start N-acetyl-β-phenylethylamine Intermediate1 Imidoyl Phosphate Intermediate Start->Intermediate1 + POCl₃ - H₃PO₄ Nitrilium Nitrilium Salt Intermediate1->Nitrilium Heat Product 1-Methyl-3,4-dihydroisoquinoline (Desired Product) Nitrilium->Product Electrophilic Aromatic Substitution SideProduct Styrene Derivative (Side Product) Nitrilium->SideProduct Retro-Ritter Reaction Pictet_Spengler_Pathway Reactants β-phenylethylamine + Acetaldehyde Imine Imine (Schiff Base) Reactants->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Spirocyclic Intermediate Iminium->Cyclized Electrophilic Aromatic Substitution Product 1-Methyl-1,2,3,4-tetrahydroisoquinoline Cyclized->Product - H⁺ (Rearomatization) Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Catalyst) CheckPurity->CheckConditions IdentifySideProduct Analyze Byproducts (NMR, GC-MS) CheckConditions->IdentifySideProduct IsRetroRitter Is Styrene Derivative Present? IdentifySideProduct->IsRetroRitter IsUnactivated Is Aromatic Ring Unactivated? IsRetroRitter->IsUnactivated No SolutionRetroRitter Change Solvent to Nitrile or Use Oxalyl Chloride IsRetroRitter->SolutionRetroRitter Yes OptimizePurification Optimize Purification (Chromatography, Recrystallization) IsUnactivated->OptimizePurification No SolutionActivation Use Stronger Dehydrating Agent or Higher Temperature IsUnactivated->SolutionActivation Yes End Improved Yield and Purity OptimizePurification->End SolutionRetroRitter->End SolutionActivation->End

References

Troubleshooting low bioactivity of 1-Methylisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are encountering low or unexpected bioactivity with 1-methylisoquinoline derivatives in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows lower than expected activity in my cell-based assay. What are the primary factors to investigate?

A1: Low bioactivity can stem from several factors, broadly categorized as issues with the compound itself, the assay conditions, or the biological system. Key areas to investigate include:

  • Compound Integrity and Solubility: Verify the purity, identity, and stability of your derivative. Poor aqueous solubility is a very common issue that prevents the compound from reaching its target.[1][2][3]

  • Assay-Specific Problems: The chosen assay may not be optimal, or technical errors could be affecting the results. This includes incorrect reagent concentrations, incubation times, or interference from assay components.[4][5][6]

  • Cellular Factors: The cell line may not be appropriate, or its physiological state (e.g., passage number, density) could be influencing the outcome.[7][8][9]

Q2: I'm observing precipitation when I dilute my compound from a DMSO stock into aqueous media. How can I address this?

A2: This is a frequent problem known as "precipitation upon dilution."[1] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous/DMSO mixture.[1]

  • Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.

  • Modify the Final Buffer: Including a small percentage of a co-solvent or a non-ionic detergent like Triton X-100 (if compatible with your assay) can help maintain solubility.

  • Use Formulation Strategies: For in vivo studies, formulation with cyclodextrins or lipid-based systems may be necessary.[3]

  • Check Compound pH-Dependence: For ionizable compounds, the pH of the aqueous buffer is critical. Adjusting the pH may significantly improve solubility.[1]

Q3: Could the purity of my synthesized this compound derivative be the cause of low activity?

A3: Absolutely. Impurities from the synthesis, such as starting materials, byproducts, or residual solvents, can interfere with the assay or even have their own biological effects, confounding the results. It is crucial to confirm the purity (typically >95%) and identity of your compound using methods like NMR, LC-MS, and elemental analysis before conducting biological assays.

Q4: Are there common off-target effects or mechanisms of action for this class of compounds?

A4: Isoquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[10][11][12][13] Some derivatives may act as kinase inhibitors, while others can interact with DNA or neuroreceptors.[12][14][15] It's important to consider potential off-target effects, which can be assessed through broader screening panels (e.g., kinome scans) to ensure the observed phenotype is due to the intended mechanism.[15][16]

Troubleshooting Guides

Guide 1: Diagnosing Low Bioactivity in a Cell-Based Assay

This guide provides a systematic approach to troubleshooting unexpectedly low activity of a this compound derivative in a typical cell-based assay (e.g., cytotoxicity, proliferation).

Troubleshooting Workflow Diagram

G start Low Bioactivity Observed cat1 Compound Issues start->cat1 cat2 Assay Issues start->cat2 cat3 Cellular Issues start->cat3 purity Purity & Identity Check (LC-MS, NMR) cat1->purity solubility Solubility Problem? (Precipitation Observed) cat1->solubility stability Compound Stability (Degradation in Media?) cat1->stability reagents Reagent Quality (Enzyme activity, media pH) cat2->reagents conditions Assay Conditions (Incubation time, Conc.) cat2->conditions interference Compound Interference (Autofluorescence, Luciferase inh.) cat2->interference cell_line Cell Line Choice (Target expression) cat3->cell_line cell_health Cell Health & Density (Passage #, confluence) cat3->cell_health contamination Contamination (Mycoplasma, bacteria) cat3->contamination sol_purity Re-purify Compound purity->sol_purity sol_solubility Optimize Formulation (e.g., lower DMSO, use co-solvents) solubility->sol_solubility sol_stability Assess Stability (e.g., LC-MS over time) stability->sol_stability sol_reagents Validate Reagents (Use positive/negative controls) reagents->sol_reagents sol_conditions Optimize Assay Parameters (Time course, dose-response) conditions->sol_conditions sol_interference Run Counterscreens (Compound-only controls) interference->sol_interference sol_cell_line Validate Target Expression (e.g., Western Blot, qPCR) cell_line->sol_cell_line sol_cell_health Standardize Cell Culture cell_health->sol_cell_health sol_contamination Test for Contamination contamination->sol_contamination

Caption: Troubleshooting workflow for low bioactivity.

Data Presentation: Interpreting IC50 Values

When troubleshooting, comparing your results to established data is critical. The table below shows hypothetical IC50 values for two this compound derivatives against two cancer cell lines. Significant deviation from expected values warrants investigation.

CompoundTarget Cell LinePublished IC50 (µM)Observed IC50 (µM)Potential Issues to Investigate
Derivative A MCF-7 (Breast Cancer)5.2> 50Solubility, Purity, Assay Conditions
Derivative A A549 (Lung Cancer)8.910.1Within acceptable experimental variance
Derivative B MCF-7 (Breast Cancer)15.712.5Within acceptable experimental variance
Derivative B A549 (Lung Cancer)> 5045.3Check cell line sensitivity, passage number

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[17] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[17]

Materials
  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound derivative (and other test compounds)

  • MTT Reagent (5 mg/mL in sterile PBS)[4]

  • Solubilization Solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Workflow Diagram

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4/5 seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (e.g., 24h, 37°C, 5% CO2) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (e.g., 48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Add Solubilization Solution (100 µL/well) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Experimental workflow for an MTT assay.

Procedure
  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (or for 6-24 hours) to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of your this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) controls and medium-only blanks.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[19]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[18][20]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible inside the cells.[18]

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Mix thoroughly by gentle shaking or pipetting.[4]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[17][18] It is recommended to read the plate within 1 hour of adding the solubilization solution.[4]

Protocol 2: Generic Kinase Activity Assay (Luminescence-based)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific protein kinase by measuring ATP consumption.

Signaling Pathway Diagram

G ATP ATP Kinase Kinase Enzyme ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Inhibitor This compound Derivative (Inhibitor) Inhibitor->Kinase Inhibition Luciferase Luciferase (Detection Reagent) ADP->Luciferase Remaining ATP is substrate for Light Luminescent Signal (Inversely proportional to kinase activity) Luciferase->Light

Caption: Kinase inhibition assay principle.

Procedure
  • Reagent Preparation: Prepare solutions as per the assay kit instructions (e.g., Kinase-Glo®). This typically includes a 2X kinase/substrate solution and serial dilutions of the inhibitor. Ensure the final ATP concentration is near the Km for the kinase to maximize sensitivity.

  • Assay Reaction: In a white, opaque 384-well plate, add 5 µL of the inhibitor solution. Add 10 µL of the 2X kinase/substrate solution to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). Aim for initial velocity conditions where less than 20% of the substrate is consumed.

  • Signal Detection: Add 15 µL of the ATP detection reagent to stop the kinase reaction and initiate the luminescence reaction.

  • Data Acquisition: Incubate for 10 minutes to stabilize the signal, then read luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the results against inhibitor concentration to calculate the IC50 value.

References

Technical Support Center: Scaling Up 1-Methylisoquinoline Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-methylisoquinoline for preclinical studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for scaling up the production of this compound?

A1: The choice of synthetic route for scale-up depends on several factors, including the availability and cost of starting materials, the desired purity of the final product, and the scalability of the reaction conditions. The Bischler-Napieralski and Pictet-Spengler reactions are often favored for their reliability and adaptability to larger scales. The Pomeranz-Fritsch and Reissert reactions can also be effective, though they may present unique scale-up challenges.

Q2: What are the primary challenges when moving from a lab-scale to a preclinical-scale synthesis of this compound?

A2: Key challenges in scaling up organic syntheses include:

  • Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can become difficult to control in large reactors, potentially leading to side reactions or product degradation.

  • Mixing: Achieving homogeneous mixing in large volumes is more challenging and can affect reaction rates and yield.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile and needs to be carefully controlled on a larger scale.

  • Work-up and Purification: Extraction, filtration, and chromatography techniques that are straightforward on a small scale can be cumbersome and less efficient at a larger scale.

  • Impurity Profile: The impurity profile may change upon scale-up due to variations in reaction conditions.

Q3: How can I improve the yield of my this compound synthesis?

A3: Low yields can often be attributed to several factors. To improve yields, consider the following:

  • Purity of Starting Materials: Ensure all reactants and solvents are of high purity and anhydrous where necessary.

  • Reaction Conditions: Optimize temperature, reaction time, and catalyst loading. For instance, in the Bischler-Napieralski reaction, the choice of a dehydrating agent is critical.[1]

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Work-up Procedure: Minimize product loss during extraction and purification steps.

Q4: What are the safety considerations for the large-scale synthesis of this compound?

A4: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The Bischler-Napieralski reaction, in particular, can be highly exothermic.[2] Ensure the reactor has adequate cooling capacity and that reagents are added at a controlled rate to manage the heat generated.

  • Hazardous Reagents: Many of the reagents used, such as phosphorus oxychloride (POCl₃) and potassium cyanide (in the Reissert reaction), are highly toxic and corrosive.[3][4] Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Pressure Build-up: Be aware of potential pressure build-up in sealed reactors and ensure appropriate pressure relief systems are in place.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low or No Product Formation Incomplete reaction; incorrect reaction conditions; poor quality starting materials.Monitor the reaction progress using TLC or LC-MS to ensure completion. Re-evaluate and optimize reaction temperature, time, and catalyst. Verify the purity of all reagents and solvents.[5]
Formation of Significant Side Products Suboptimal reaction temperature or time; incorrect stoichiometry.Adjust the reaction temperature and time based on TLC/LC-MS analysis. Carefully control the stoichiometry of the reactants. In the Bischler-Napieralski reaction, a common side reaction is the formation of styrenes via a retro-Ritter reaction.[6][7]
Product is an Intractable Tar Reaction temperature is too high, leading to polymerization or decomposition.Lower the reaction temperature and consider a more gradual heating profile. Ensure efficient stirring to prevent localized overheating.[8]
Difficulty in Product Purification Presence of closely related impurities or unreacted starting materials.Optimize the reaction to drive it to completion. Explore different purification techniques such as fractional distillation under reduced pressure, recrystallization from a suitable solvent system, or column chromatography with a carefully selected eluent.[9]
Reaction Fails to Initiate Inactive catalyst; presence of inhibitors (e.g., water).Use a fresh, active catalyst. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is moisture-sensitive.[9]

Comparative Data of Synthesis Methods

Synthesis Method Typical Starting Materials Key Reagents/Conditions Reported Yield (%) Key Advantages Key Disadvantages Citation
Bischler-Napieralski N-acetyl-β-phenylethylaminePOCl₃ or P₂O₅, reflux60-85Good yields, readily available starting materials.Harsh acidic conditions, can be exothermic.[10][11]
Pictet-Spengler β-phenylethylamine, acetaldehydeAcid catalyst (e.g., HCl), heat50-70Milder conditions than Bischler-Napieralski.Can produce tetrahydroisoquinolines requiring subsequent oxidation.[12]
Pomeranz-Fritsch Benzaldehyde, 2,2-diethoxyethylamineStrong acid (e.g., H₂SO₄)40-60Access to a variety of substituted isoquinolines.Often requires harsh conditions and can give low yields.[13][14]
Reissert Reaction Isoquinoline, benzoyl chloride, KCN, methyl iodideKCN, NaH, KOH58-80 (overall)Good yields, versatile for introducing substituents at C1.Use of highly toxic potassium cyanide.

Experimental Protocols

Protocol 1: Bischler-Napieralski Synthesis of 1-Methyl-3,4-dihydroisoquinoline and subsequent oxidation to this compound

Step A: Synthesis of 1-Methyl-3,4-dihydroisoquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place N-acetyl-β-phenylethylamine (1 equivalent) and dry toluene (10 mL per gram of amide).

  • Reagent Addition: Cool the stirred solution in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 110 °C). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Basify the aqueous solution to pH > 10 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-methyl-3,4-dihydroisoquinoline can be purified by vacuum distillation.

Step B: Oxidation to this compound

  • Reaction Setup: Dissolve the purified 1-methyl-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent such as toluene or xylene.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The dehydrogenation is typically complete within 8-16 hours.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude this compound by vacuum distillation or recrystallization.

Protocol 2: Reissert Synthesis of this compound

This protocol is adapted from a literature procedure.[15]

Step A: Synthesis of 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline (Reissert Compound)

  • Reaction Setup: In a large flask, dissolve potassium cyanide (3 equivalents) in water and add isoquinoline (1 equivalent). Cool the mixture to below 25 °C in an ice bath.

  • Reagent Addition: With vigorous stirring, add benzoyl chloride (2 equivalents) over 3 hours, maintaining the temperature below 25 °C.

  • Isolation: Continue stirring for another hour. Cool the mixture and collect the solid product by filtration. Wash the solid with water, then 3N HCl, and finally with water again.

  • Recrystallization: Recrystallize the crude product from ethanol to yield 1-cyano-2-benzoyl-1,2-dihydroisoquinoline.

Step B: Methylation of the Reissert Compound

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the Reissert compound (1 equivalent) in a mixture of dry dioxane and anhydrous ether. Cool the solution to -10 °C.

  • Base Addition: Add sodium hydride (1.1 equivalents) portion-wise, maintaining the temperature below -5 °C.

  • Alkylation: After the addition of the base is complete, add methyl iodide (1.1 equivalents) dropwise.

  • Work-up: After the reaction is complete, carefully add water to quench the excess sodium hydride. Extract the product with ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent and purify the product by recrystallization.

Step C: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, combine the methylated Reissert compound (1 equivalent), 95% ethanol, and a solution of potassium hydroxide (2.5 equivalents) in water.

  • Reaction: Heat the mixture under reflux for 1.5 hours.

  • Extraction: After cooling, extract the solution with ether. Wash the combined ethereal extracts with water and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent and distill the residue under reduced pressure to obtain pure this compound.[15]

Visualizing the Synthesis

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_start Starting Material cluster_activation Amide Activation cluster_cyclization Cyclization cluster_elimination Elimination & Aromatization N-acetyl-beta-phenylethylamine N-acetyl-beta-phenylethylamine Activated_Amide Activated Amide Intermediate N-acetyl-beta-phenylethylamine->Activated_Amide POCl3 Cyclized_Intermediate Cyclized Intermediate Activated_Amide->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Dihydroisoquinoline 1-Methyl-3,4-dihydroisoquinoline Cyclized_Intermediate->Dihydroisoquinoline Elimination This compound This compound Dihydroisoquinoline->this compound Oxidation (e.g., Pd/C)

Caption: Mechanism of the Bischler-Napieralski reaction.

Pictet-Spengler Reaction Workflow

Pictet_Spengler Start Start: β-phenylethylamine & Acetaldehyde Schiff_Base Formation of Schiff Base Start->Schiff_Base Condensation Iminium_Ion Formation of Iminium Ion Schiff_Base->Iminium_Ion Acid Catalyst Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Tetrahydroisoquinoline 1-Methyl-1,2,3,4-tetrahydroisoquinoline Cyclization->Tetrahydroisoquinoline Oxidation Oxidation Tetrahydroisoquinoline->Oxidation e.g., Pd/C End End: this compound Oxidation->End

Caption: Workflow of the Pictet-Spengler reaction.

General Experimental Workflow for Scale-Up

Scale_Up_Workflow Planning Process & Safety Review Setup Reactor Setup & Inerting Planning->Setup Reagent_Prep Starting Material & Reagent Preparation Setup->Reagent_Prep Reaction Controlled Reagent Addition & Reaction Monitoring Reagent_Prep->Reaction Workup Quenching & Initial Work-up Reaction->Workup Extraction Large-Scale Extraction Workup->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Analysis QC Analysis (HPLC, NMR, etc.) Purification->Analysis Final_Product Final Product Isolation & Drying Analysis->Final_Product

Caption: A general workflow for scaling up organic synthesis.

References

Technical Support Center: Enhancing Reaction Selectivity of 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methylisoquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving selective functionalization of this versatile heterocyclic compound.

Frequently Asked questions (FAQs)

Q1: What are the most common challenges in achieving regioselectivity in reactions involving this compound?

A1: The primary challenge in the functionalization of this compound is controlling regioselectivity. The isoquinoline ring has multiple potential reaction sites, and the methyl group introduces its own reactivity. Key challenges include:

  • C-H Activation: Directing C-H activation to a specific position on the isoquinoline core (e.g., C5 vs. C8) can be difficult due to similar electronic and steric environments.

  • Competing Reaction Sites: The nitrogen atom can act as a coordinating site for catalysts, influencing the reactivity of adjacent positions. The acidity of the methyl group's protons allows for reactions at the side chain.

  • Formation of Isomers: Reactions such as arylation or annulation can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.

Q2: How can I improve the selectivity of palladium-catalyzed C-H activation reactions?

A2: Achieving high regioselectivity in palladium-catalyzed C-H activation often requires careful optimization of several parameters. Consider the following troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ligand is paramount. Bulky or electron-rich ligands can sterically hinder certain positions, thereby directing the reaction to a less hindered site. A ligand screening is often the first step in optimizing selectivity.

  • Directing Group Modification: The use of a directing group can significantly influence the outcome. If your substrate has a directing group, consider modifying its steric or electronic properties to favor a specific C-H bond activation.

  • Reaction Conditions Optimization:

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing selectivity.

    • Solvent: The polarity and coordinating ability of the solvent can impact the catalytic cycle. Screening a range of solvents is advisable.

    • Additives: The presence of additives like acids or bases can influence the reaction pathway. Experiment with different additives and their stoichiometry.

Q3: My reaction yield is consistently low. What are the common causes and how can I troubleshoot this?

A3: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, as trace impurities or water can deactivate the catalyst or lead to side reactions.

  • Inert Atmosphere: Many organometallic reactions, particularly those involving palladium catalysts, are sensitive to oxygen. Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Catalyst Activity: Verify that the catalyst is active. Catalysts can degrade over time or with improper storage. Using a fresh batch or a different catalyst precursor might be necessary.

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to low yields of the desired product due to incomplete conversion or product decomposition. Similarly, the temperature might need to be optimized.

  • Workup Procedure: Product loss during the workup and purification steps is a common issue. Ensure efficient extraction and handle the product carefully during purification, especially if it is volatile or unstable on silica gel.

Q4: When should I consider using a protecting group strategy for this compound reactions?

A4: A protecting group strategy is advisable when you have multiple reactive sites that could compete in a given transformation, leading to a loss of selectivity. For instance:

  • If you want to perform a reaction on the isoquinoline ring without affecting the methyl group, you might consider reactions that are specific to the aromatic system.

  • Conversely, to selectively functionalize the methyl group, you can take advantage of its CH-acidity. In such cases, protecting reactive C-H bonds on the ring, if possible, could prevent side reactions.

  • Common protecting groups for nitrogen in heterocyclic systems include Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy), which can be introduced and removed under specific conditions.[2] The choice of protecting group will depend on its stability to the subsequent reaction conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Direct Arylation

Symptoms:

  • Formation of a mixture of C5- and C8-arylated products.

  • The desired regioisomer is the minor product.

Troubleshooting Workflow:

G start Poor Regioselectivity ligand_screen Screen Different Ligands (e.g., bulky, electron-rich/poor) start->ligand_screen analysis Analyze Product Ratio (GC-MS, NMR) ligand_screen->analysis solvent_screen Vary Solvent Polarity (e.g., Toluene, Dioxane, DMF) solvent_screen->analysis temp_opt Optimize Temperature (Lower for kinetic, higher for thermodynamic product) temp_opt->analysis base_screen Screen Different Bases (e.g., K2CO3, Cs2CO3, KOAc) base_screen->analysis analysis->solvent_screen If no improvement analysis->temp_opt If no improvement analysis->base_screen If no improvement end Improved Selectivity analysis->end If successful

Caption: Troubleshooting workflow for poor regioselectivity.

Quantitative Data Summary: Catalyst and Ligand Effects in Cross-Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMF100Moderate-Good[3]
Pd₂(dba)₃XPhosCs₂CO₃Toluene110High[4]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100High[4]
Pd(PPh₃)₂Cl₂-Et₃NTHFRoom TempGood[4]

Note: Yields are highly substrate-dependent and the table provides a general guide based on related heterocyclic systems.

Issue 2: Low Yield in Suzuki-Miyaura Coupling of a 1-Halo-isoquinoline Derivative

Symptoms:

  • Low conversion of the starting 1-halo-isoquinoline.

  • Significant formation of side products, such as homocoupling of the boronic acid.

Experimental Workflow for Optimization:

G start Low Yield in Suzuki Coupling check_reagents Verify Purity of 1-Halo-isoquinoline and Boronic Acid start->check_reagents degas Ensure Rigorous Degassing of Reaction Mixture check_reagents->degas catalyst_loading Optimize Catalyst and Ligand Loading (1-5 mol%) degas->catalyst_loading base_equiv Vary Base Equivalents (2-3 eq.) catalyst_loading->base_equiv monitor_reaction Monitor Reaction by TLC/GC-MS base_equiv->monitor_reaction end Improved Yield monitor_reaction->end

Caption: Workflow for optimizing Suzuki-Miyaura coupling yield.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) and the anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).

  • Degassing: Seal the tube and degas the mixture by three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen).

  • Reaction: Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with vigorous stirring for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of 1-Chloro-isoquinoline
  • Reaction Setup: In a reaction vessel, combine the 1-chloro-isoquinoline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., an aqueous solution of Na₂CO₃ 2M, 2.0 mmol).[4]

  • Solvent Addition: Add a suitable solvent system (e.g., toluene/ethanol/water mixture).

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling, partition the mixture between water and an organic solvent. Separate the organic layer, dry it, and concentrate it.

  • Purification: Purify the residue by column chromatography to obtain the desired 1-aryl-isoquinoline derivative.

Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific substrate and transformation. Always consult relevant literature and perform appropriate safety assessments before conducting any experiment.

References

Validation & Comparative

The Double-Edged Sword: Exploring the Structure-Activity Relationship of 1-Methylisoquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isoquinoline scaffold represents a privileged structure in medicinal chemistry, with 1-methylisoquinoline analogs emerging as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer and antibacterial properties. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this promising area.

The strategic placement of a methyl group at the C1 position of the isoquinoline core significantly influences the molecule's interaction with biological targets. Further modifications to this basic scaffold have led to the development of potent inhibitors of key cellular processes, offering potential therapeutic avenues for various diseases. This guide delves into the nuances of these modifications and their impact on biological outcomes.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the isoquinoline core and any fused ring systems. The following tables summarize the quantitative data for two distinct series of this compound analogs, highlighting their anticancer and antibacterial potencies.

Anticancer Activity of 1-(Thiazol-4-yl)isoquinoline Derivatives

A series of 1-(4-methylpiperazin-1-yl)isoquinolines bearing different heteroaromatic substituents at the C3 position were synthesized and evaluated for their in vitro anticancer activity. The data reveals that the nature of the heterocyclic substituent at C3 dramatically impacts cytotoxicity.

Compound ID3-SubstituentMean Growth Percent (GP) (%)[1]
1 2-Methylthiazol-4-yl~100 (inactive)[1]
2 2-Phenylthiazol-4-ylLower GP (active)[1]
3 2-(Pyridin-4-yl)thiazol-4-ylLowest GP (most active)[1]
4 Imidazo[2,1-b]thiazol-6-ylIntermediate activity[1]
5 Quinoxalin-2-ylLower GP (active)[1]
6 6,7-Dimethylquinoxalin-2-ylLower GP (active)[1]

Lower Mean Growth Percent (GP) indicates higher anticancer activity.

The SAR for this series indicates that a simple methyl substitution on the thiazole ring at C3 results in a loss of activity. In contrast, the incorporation of larger aromatic systems like phenyl, pyridinyl, and quinoxalinyl moieties enhances the anticancer effect, with the 2-(pyridin-4-yl)thiazol-4-yl derivative exhibiting the highest potency.[1] This suggests that extended aromaticity and potential for additional binding interactions at the C3 position are crucial for the observed cytotoxicity.

Antibacterial Activity of Tricyclic 1-Methyl-3,4-dihydroisoquinoline Analogs

A series of tricyclic compounds were synthesized from the reaction of substituted 1-methyl-3,4-dihydroisoquinolines with dimethyl acetylenedicarboxylate (DMAD). These compounds were evaluated for their antibacterial activity against a panel of Gram-positive bacteria.

Compound IDR1R2S. aureus (MIC, µg/mL)[2]S. pneumoniae (MIC, µg/mL)[2]E. faecium (MIC, µg/mL)[2]
8a HH>128[2]>128[2]>128[2]
8b OMeH>128[2]>128[2]>128[2]
8d OMeOMe16[2]>128[2]128[2]
8f -O-CH2-O-32[2]32[2]64[2]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher antibacterial activity.

The SAR of this tricyclic series highlights the importance of methoxy and methylenedioxy substituents at the C6 and C7 positions of the original isoquinoline ring for antibacterial activity. The unsubstituted analog (8a) and the mono-methoxy analog (8b) were inactive. However, the dimethoxy-substituted compound (8d) showed significant activity against Staphylococcus aureus, while the methylenedioxy-substituted analog (8f) displayed broader activity against S. aureus, Streptococcus pneumoniae, and Enterococcus faecium.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to evaluate the biological activities of the this compound analogs discussed.

In Vitro Anticancer Screening (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., from NCI-60 panel)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound analog stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[3][4]

  • Compound Treatment: Prepare serial dilutions of the this compound analog in the culture medium. After 24 hours, replace the existing medium with 100 µL of the diluted compound solutions.[3]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The Growth Percent (GP) is a common metric reported in NCI-60 screening.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • This compound analog stock solution

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Plate Preparation: Dispense the appropriate broth into the wells of a 96-well microtiter plate.[2][5]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound analog in the broth across the wells of the plate.[2][5]

  • Inoculation: Prepare a standardized bacterial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]

  • Incubation: Incubate the plates at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[2]

Signaling Pathway Modulation

While specific signaling pathway data for the presented this compound analogs is not extensively detailed in the cited literature, isoquinoline derivatives are known to act as inhibitors of various signaling pathways critical for cell survival and proliferation, such as the NF-κB and PI3K/Akt pathways.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in various cancers. The diagram below illustrates the canonical NF-κB signaling cascade and a hypothetical point of inhibition by a this compound analog.

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkB_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to p_IkB P-IκBα IkB_NFkB->p_IkB Ub_p_IkB Ub-P-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->IkB Releases NF-κB Nucleus Nucleus DNA DNA NFkB_active->DNA Binds to Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Promotes Transcription Inhibitor This compound Analog Inhibitor->IKK_complex Inhibits

References

Validating the Mechanism of Action of 1-Methylisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Methylisoquinoline's performance with other alternatives, supported by experimental data. We delve into its mechanism of action, focusing on its effects on mitochondrial function and cytochrome P450 enzyme activity, while also exploring the broader anti-inflammatory and anti-cancer potential of the isoquinoline scaffold.

Inhibition of Mitochondrial Respiratory Chain Complex I

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a crucial enzyme in the electron transport chain, and its inhibition can have significant physiological effects. Several isoquinoline derivatives have been shown to inhibit complex I. While direct data for this compound is limited, studies on related compounds provide valuable insights.

Comparative Analysis of Complex I Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various isoquinoline derivatives against mitochondrial complex I. For comparison, the well-characterized complex I inhibitor Rotenone is included.

CompoundIC50 (mM) for Complex I InhibitionReference
Isoquinoline~10[1]
N-Methylisoquinolinium ion0.65[2]
N-Methyl-1,2,3,4-tetrahydroisoquinoline6.5[2]
Rotenone0.00001 - 0.0001

Note: Lower IC50 values indicate greater potency.

Experimental Protocol: Mitochondrial Complex I Activity Assay

This protocol describes a common method for determining the activity of mitochondrial complex I.

Objective: To measure the rate of NADH oxidation by complex I in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 2 mM KCN)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Ubiquinone (Coenzyme Q1) or a suitable analog like decylubiquinone

  • Rotenone (a specific complex I inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Mitochondria are isolated from a relevant tissue source (e.g., rat brain, liver) using differential centrifugation.

  • The protein concentration of the mitochondrial preparation is determined using a standard method (e.g., Bradford assay).

  • The assay is performed in a temperature-controlled spectrophotometer cuvette.

  • To the cuvette, add the assay buffer and the mitochondrial suspension.

  • The reaction is initiated by the addition of NADH.

  • The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time.

  • To determine the specific activity of complex I, a parallel measurement is performed in the presence of a saturating concentration of Rotenone.

  • The complex I-specific activity is calculated by subtracting the rate of NADH oxidation in the presence of Rotenone from the total rate.

Data Analysis: The rate of NADH oxidation is calculated from the linear portion of the absorbance vs. time curve using the Beer-Lambert law. The specific activity is typically expressed as nmol of NADH oxidized per minute per mg of mitochondrial protein.

Signaling Pathway: Mitochondrial Electron Transport Chain

Caption: Inhibition of Complex I by this compound derivatives disrupts the electron transport chain.

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions.

Comparative Analysis of CYP2A6 Inhibition
CompoundIC50 for CYP2A6 InhibitionReference
MethoxsalenPotent inhibitor
TranylcyprominePotent inhibitor
Quinine160 µM[3]
Quinidine1.12 mM[3]
This compound Data not available
Experimental Protocol: Cytochrome P450 Inhibition Assay

This protocol outlines a common in vitro method to assess the inhibitory potential of a compound against a specific CYP isozyme.

Objective: To determine the IC50 value of a test compound for the inhibition of a specific CYP isoform (e.g., CYP2A6).

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • A specific probe substrate for the CYP isoform of interest (e.g., coumarin for CYP2A6)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Test compound (this compound) at various concentrations

  • A known inhibitor for the CYP isoform as a positive control (e.g., methoxsalen for CYP2A6)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for metabolite quantification

Procedure:

  • A pre-incubation mixture is prepared containing buffer, HLM or recombinant enzyme, and the test compound or vehicle control.

  • The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.

  • The incubation is carried out at 37°C for a specific time.

  • The reaction is terminated by adding a quenching solution (e.g., cold acetonitrile).

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by non-linear regression analysis.

Experimental Workflow: CYP450 Inhibition Assay

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Human Liver Microsomes/Recombinant CYP Preincubation Pre-incubate Microsomes with Test Compound Microsomes->Preincubation TestCompound Prepare Serial Dilutions of this compound TestCompound->Preincubation Substrate Prepare Probe Substrate (e.g., Coumarin for CYP2A6) Initiation Initiate Reaction with Substrate and NADPH Substrate->Initiation NADPH Prepare NADPH Regenerating System NADPH->Initiation Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS DataAnalysis Calculate % Inhibition and Determine IC50 LCMS->DataAnalysis

Caption: Workflow for determining the CYP450 inhibitory potential of this compound.

Anti-Inflammatory and Anti-Cancer Potential of the Isoquinoline Scaffold

While direct and extensive data on the anti-inflammatory and anti-cancer mechanisms of this compound is emerging, the broader class of isoquinoline alkaloids has demonstrated significant activity in these areas. It is plausible that this compound shares some of these mechanisms or serves as a valuable scaffold for the development of more potent derivatives.

Further research is required to fully elucidate the specific anti-inflammatory and anti-cancer signaling pathways modulated by this compound.

Disclaimer: This guide is intended for informational purposes for a scientific audience and does not constitute medical advice. The biological activities of this compound and its derivatives are areas of ongoing research.

References

Comparative analysis of different synthetic routes to 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 1-methylisoquinoline, a key structural motif in various biologically active compounds, is of significant interest. This guide provides a comparative analysis of different synthetic routes to this target molecule, focusing on classical methods and emerging modern techniques. The performance of each route is evaluated based on experimental data, and detailed methodologies are provided for key reactions.

Comparison of Synthetic Routes

The selection of a synthetic route to this compound depends on several factors, including precursor availability, desired yield, reaction conditions, and scalability. Below is a summary of the key quantitative data for some of the most common and notable synthetic methods.

Synthetic RouteStarting MaterialsReagents & ConditionsYield (%)AdvantagesDisadvantages
Bischler-Napieralski Reaction N-acetyl-β-phenylethylaminePOCl₃, P₂O₅, reflux~85%High yield, readily available starting material.Harsh dehydrating agents, high temperatures.
Pictet-Spengler Reaction & Oxidation β-phenylethylamine, Acetaldehyde1. Acid catalyst (e.g., HCl); 2. Oxidizing agent (e.g., Pd/C, heat)Moderate (two steps)Milder initial condensation conditions.Two-step process, requires an oxidation step which can lower the overall yield.
Pomeranz-Fritsch Reaction (Schlittler-Muller Modification) Benzylamine, Glyoxal diacetalAcid catalyst (e.g., H₂SO₄)VariableAccess to C1-substituted isoquinolines.Can suffer from low yields, requires strongly acidic conditions.
Microwave-Assisted Bischler-Napieralski N-acetyl-β-phenylethylaminePOCl₃, solid supportGood to ExcellentSignificantly reduced reaction times, often improved yields.Requires specialized microwave equipment.
Ruthenium-Catalyzed Annulation Aryl imine, Alkyne[Ru(p-cymene)Cl₂]₂, oxidantGood to ExcellentHigh atom economy, good functional group tolerance.Requires a transition metal catalyst and specific ligands.

Classical Synthetic Routes: Mechanisms and Protocols

The traditional methods for synthesizing the isoquinoline core have been the bedrock of heterocyclic chemistry for over a century. These routes, while sometimes requiring harsh conditions, are well-established and often utilize readily available starting materials.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust and high-yielding method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines.[1][2] The synthesis of this compound via this route involves the intramolecular cyclization of N-acetyl-β-phenylethylamine using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[3][4]

Experimental Protocol:

A mixture of N-acetyl-β-phenylethylamine and a dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The aqueous solution is then made alkaline with a suitable base (e.g., NaOH solution) and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed, dried, and concentrated under reduced pressure. The resulting 1-methyl-3,4-dihydroisoquinoline is then dehydrogenated, typically by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene, to afford this compound. A POCl₃-promoted Bischler-Napieralski cyclization has been reported to yield a this compound derivative in 85% yield.[5]

Bischler_Napieralski cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start N-acetyl-β-phenylethylamine intermediate 1-Methyl-3,4-dihydroisoquinoline start->intermediate POCl₃ / P₂O₅, Heat (Cyclization) product This compound intermediate->product Pd/C, Heat (Dehydrogenation)

Caption: Bischler-Napieralski reaction workflow for this compound synthesis.

Pictet-Spengler Reaction followed by Oxidation

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[6][7] To synthesize this compound, β-phenylethylamine is reacted with acetaldehyde to yield 1-methyl-1,2,3,4-tetrahydroisoquinoline, which is then oxidized to the final product.[8]

Experimental Protocol:

β-phenylethylamine and acetaldehyde are dissolved in a suitable solvent, and an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid) is added. The mixture is stirred, typically at room temperature or with gentle heating, until the cyclization is complete. After an aqueous workup and extraction, the crude 1-methyl-1,2,3,4-tetrahydroisoquinoline is obtained. The subsequent oxidation can be achieved by heating the tetrahydroisoquinoline with a dehydrogenating agent such as palladium on carbon in a high-boiling solvent (e.g., toluene or xylene) or by using other oxidizing agents like manganese dioxide (MnO₂).

Pictet_Spengler cluster_intermediate Intermediate cluster_product Product start1 β-phenylethylamine intermediate 1-Methyl-1,2,3,4-tetrahydroisoquinoline start1->intermediate Acid Catalyst (Pictet-Spengler Reaction) start2 Acetaldehyde start2->intermediate product This compound intermediate->product Oxidation (e.g., Pd/C)

Caption: Two-step synthesis of this compound via the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline.[9][10] A modification by Schlittler and Muller allows for the synthesis of C1-substituted isoquinolines, including this compound, by reacting a benzylamine with glyoxal semiacetal.[11]

Experimental Protocol:

In the Schlittler-Muller modification, benzylamine is condensed with glyoxal diethylacetal. The resulting intermediate is then treated with a strong acid, such as concentrated sulfuric acid, to effect cyclization and aromatization to this compound. The reaction often requires heating, and the yields can be variable depending on the specific substrates and conditions used.

Pomeranz_Fritsch cluster_intermediate Intermediate cluster_product Product start1 Benzylamine intermediate Condensation Product start1->intermediate start2 Glyoxal diacetal start2->intermediate product This compound intermediate->product Strong Acid (e.g., H₂SO₄), Heat (Cyclization)

Caption: Pomeranz-Fritsch (Schlittler-Muller) synthesis of this compound.

Modern Synthetic Approaches

In recent years, advancements in synthetic methodology have led to the development of more efficient and environmentally friendly routes to isoquinolines. These methods often offer advantages in terms of reaction times, yields, and substrate scope.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the Bischler-Napieralski reaction, for instance, can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[12][13] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.

Experimental Protocol (General):

The reactants, for example, N-acetyl-β-phenylethylamine and a dehydrating agent (often on a solid support to facilitate microwave absorption), are placed in a sealed microwave vessel. The mixture is then subjected to microwave irradiation at a set temperature and for a specific duration. After cooling, the product is extracted and purified using standard procedures.

Transition-Metal Catalyzed Annulation

Ruthenium-catalyzed C-H activation and annulation reactions have provided a novel and atom-economical approach to the synthesis of isoquinolines.[14][15] These methods typically involve the reaction of an aryl imine with an alkyne in the presence of a ruthenium catalyst and an oxidant. This approach allows for the construction of the isoquinoline core in a single step with high efficiency.

Experimental Protocol (General):

An aryl imine, an alkyne, a ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂), and an oxidant are combined in a suitable solvent. The reaction mixture is heated until the starting materials are consumed. The product is then isolated and purified by chromatography.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable and widely used routes. However, modern techniques such as microwave-assisted synthesis and transition-metal catalysis offer significant improvements in terms of efficiency, reaction times, and sustainability. The choice of the most appropriate synthetic route will ultimately be guided by the specific requirements of the research or development project, including factors such as scale, cost, and the availability of specialized equipment.

References

A Head-to-Head Battle of Brightness: Benchmarking 1-Methylisoquinoline Probes Against Commercial Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular imaging, the choice of fluorescent probe is paramount. A novel class of fluorophores, 1-Methylisoquinoline derivatives, has emerged with promising photophysical properties. This guide provides a comprehensive, data-driven comparison of these innovative probes against well-established commercial dyes, offering insights to inform your selection process and advance your research.

This comparative analysis delves into the key performance indicators of fluorescent probes: quantum yield and photostability. By presenting quantitative data alongside detailed experimental protocols, this guide aims to equip researchers with the necessary information to objectively evaluate the suitability of this compound probes for their specific imaging applications.

Data Presentation: A Quantitative Showdown

The performance of a fluorescent probe is ultimately defined by its photophysical parameters. The following table summarizes the key metrics for select this compound derivatives against the widely used commercial dyes, Fluorescein and Rhodamine B.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)
This compound Derivatives
1-(isoquinolin-3-yl)imidazolidin-2-one377Not Reported0.479[1]
N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one380448< 0.479[1]
3-Hydroxyisoquinoline derivative (ISO-1)358-383395-4460.20 - 0.90[2]
Commercial Dyes
Fluorescein~490~520~0.95
Rhodamine B~560~580~0.31

Experimental Protocols: The Blueprint for Benchmarking

Reproducible and reliable data are the cornerstones of scientific advancement. The following protocols outline the methodologies for key experiments to benchmark the performance of fluorescent probes.

Protocol 1: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A relative method using a well-characterized standard is a common and accessible approach.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, phosphate-buffered saline)

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • This compound probe solution

  • Commercial dye solution (e.g., Fluorescein, Rhodamine B)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample probes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.05 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for both the standard and the sample.

  • Calculate the quantum yield of the sample using the following equation:

    Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Protocol 2: Photostability Assessment

Photostability, or the resistance to photobleaching, is a critical parameter for probes used in time-lapse imaging.

Materials:

  • Fluorescence microscope equipped with a camera and a stable light source

  • Chambered coverslips or glass-bottom dishes

  • Cell culture medium

  • Live cells (e.g., HeLa, HEK293)

  • This compound probe

  • Commercial dye

Procedure:

  • Seed cells onto chambered coverslips and allow them to adhere overnight.

  • Load the cells with the this compound probe and the commercial dye according to their respective protocols.

  • Mount the samples on the fluorescence microscope.

  • Acquire an initial image (time point 0) of the fluorescently labeled cells using identical imaging parameters (e.g., excitation intensity, exposure time) for both probes.

  • Continuously expose a defined region of interest (ROI) to the excitation light for a set period (e.g., 5 minutes).

  • Acquire images at regular intervals (e.g., every 30 seconds) during the continuous exposure.

  • Measure the mean fluorescence intensity within the ROI for each time point.

  • Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the probe's photostability. A slower decay rate signifies higher photostability.

Mandatory Visualization: Illuminating the Workflow

To provide a clear visual representation of the experimental processes, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_Quantum_Yield Quantum Yield Determination cluster_Photostability Photostability Assessment QY1 Prepare Dilute Solutions (Sample & Standard) QY2 Measure Absorbance (UV-Vis) QY1->QY2 QY3 Record Emission Spectra (Fluorometer) QY2->QY3 QY4 Integrate Emission Spectra QY3->QY4 QY5 Calculate Quantum Yield QY4->QY5 PS1 Cell Seeding & Staining PS2 Image Acquisition (t=0) PS1->PS2 PS3 Continuous Light Exposure PS2->PS3 PS4 Time-Lapse Imaging PS3->PS4 PS5 Fluorescence Intensity Measurement PS4->PS5 PS6 Plot Intensity vs. Time PS5->PS6

Caption: Experimental workflow for determining quantum yield and assessing photostability.

Signaling_Pathway_Example Probe This compound Probe Target Intracellular Target Probe->Target Binding Signal Fluorescence Signal Target->Signal Generates

Caption: A simplified signaling pathway illustrating probe-target interaction.

References

In Vivo Showdown: Isoquinoline Derivatives Challenge Standard of Care in Ovarian Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new comparative guide offers researchers and drug development professionals a detailed analysis of the in vivo efficacy of novel isoquinoline derivatives against the established chemotherapeutic agent, cisplatin, in a preclinical ovarian cancer model. The guide provides critical experimental data, detailed protocols, and visual pathway diagrams to support ongoing research in oncology.

Two novel isoquinoline derivatives, compounds B01002 and C26001 , have demonstrated significant antitumor activity in a xenograft mouse model of ovarian cancer, with one compound exhibiting superior tumor growth inhibition compared to the standard-of-care drug, cisplatin (DDP).[1][2] This guide synthesizes the key findings from this pivotal preclinical study to offer a clear comparison of in vivo performance.

Comparative In Vivo Efficacy

The in vivo antitumor effects of isoquinoline derivatives B01002 and C26001 were evaluated in a xenograft model using SKOV3 human ovarian cancer cells. The derivatives were administered via intraperitoneal injection at a dose of 4 mg/kg, and the results were compared against a vehicle control (PBS) and the standard chemotherapeutic agent, cisplatin.

Compound B01002, in particular, showed remarkable efficacy, achieving a tumor growth inhibition (TGI) of 99.53%.[1][2] Compound C26001 also displayed strong antitumor activity with a TGI of 84.23%.[1][2] These results highlight the potential of these isoquinoline derivatives as potent anticancer agents.

Table 1: In Vivo Tumor Growth Inhibition of Isoquinoline Derivatives vs. Cisplatin

Treatment GroupDosageAdministration RouteTumor Growth Inhibition (TGI)Citation
Compound B01002 4 mg/kgIntraperitoneal99.53% [1][2]
Compound C26001 4 mg/kgIntraperitoneal84.23%[1][2]
Cisplatin (DDP) 4 mg/kgIntraperitonealNot explicitly quantified in the study, but B01002 and C26001 were evaluated for their ability to induce tumor growth delay.[1]
Vehicle (PBS) -Intraperitoneal0% (Control)[1]

Mechanism of Action: IAP Inhibition

The isoquinoline derivatives B01002 and C26001 are believed to exert their anticancer effects by inhibiting the Inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs are a family of proteins that block programmed cell death (apoptosis) and are often overexpressed in cancer cells, contributing to tumor survival and chemoresistance.[3][4] By downregulating IAPs, these compounds promote apoptosis in cancer cells, leading to tumor regression.[1][2] This mechanism was confirmed through the observed activation of caspase-3 and PARP, key mediators of apoptosis, in the resected tumors.[1][2]

G cluster_0 Apoptotic Signaling Pathway IAP IAP Proteins (e.g., XIAP, cIAP) Caspase9 Caspase-9 IAP->Caspase9 inhibition Caspase37 Caspase-3/7 Caspase9->Caspase37 activation Apoptosis Apoptosis Caspase37->Apoptosis execution Isoquinoline Isoquinoline Derivatives (B01002, C26001) Isoquinoline->IAP inhibition G cluster_workflow Experimental Workflow: In Vivo Efficacy A SKOV3 Cell Culture B Subcutaneous Injection in Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Intraperitoneal Treatment Administration D->E F Tumor Volume & Body Weight Measurement E->F G Data Analysis (% TGI Calculation) F->G

References

A Comparative Analysis of 1-Methylisoquinoline Derivative Photophysical Properties Against Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable fluorophore is a critical decision that can significantly impact experimental outcomes. This guide provides a comparative overview of the photophysical properties of a 1-methylisoquinoline derivative against two widely used fluorescent dyes, Fluorescein and Rhodamine 6G. The data presented is intended to offer an objective performance comparison, supported by detailed experimental methodologies, to aid in the selection of the most appropriate fluorophore for specific research applications.

Overview of Photophysical Properties

The utility of a fluorophore is defined by its photophysical properties, which include its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. The absorption spectrum dictates the optimal wavelength of light for excitation, while the emission spectrum indicates the wavelength of the emitted fluorescent light. The fluorescence quantum yield represents the efficiency of the fluorescence process, specifically the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon.

Quantitative Comparison of Photophysical Data

The following table summarizes the key photophysical properties of the this compound derivative, Fluorescein, and Rhodamine 6G. These values have been compiled from published research to provide a clear and concise comparison.

FluorophoreAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)Solvent
N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one 380[1]448[1]Not Reported0.479[1]Not Reported0.1 M H₂SO₄
Fluorescein 49051476,9000.9254.00.1 N NaOH
Rhodamine 6G 530555116,0000.954.1Ethanol

Experimental Protocols

The accurate determination of photophysical properties is crucial for the reliable comparison of fluorophores. The following sections detail the standard methodologies used to measure the key parameters presented in this guide.

Measurement of Absorption and Emission Spectra

Instrumentation: A UV-Visible spectrophotometer is used to measure the absorption spectrum, while a spectrofluorometer is used for the emission spectrum.

Procedure:

  • Sample Preparation: Prepare dilute solutions of the fluorophore in a suitable solvent. The concentration should be adjusted to have an absorbance value between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum: Record the absorption spectrum of the solution using the spectrophotometer over a relevant wavelength range. The wavelength at which the maximum absorbance is observed is the absorption maximum (λ_abs).

  • Emission Spectrum: Excite the sample in the spectrofluorometer at its absorption maximum (λ_abs). Record the resulting fluorescence emission spectrum. The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield

The comparative method, also known as the relative method, is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Instrumentation: A spectrofluorometer.

Procedure:

  • Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield and an absorption and emission profile that is reasonably close to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard for the UV-visible region.

  • Absorbance Matching: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring that the absorbance values at the excitation wavelength are below 0.1.

  • Fluorescence Spectra Acquisition: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

  • Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

    where Φ_r is the quantum yield of the reference, m_s and m_r are the slopes of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solvents.

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser), a fast photodetector, and timing electronics.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fluorophore.

  • Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted single photons are recorded relative to the excitation pulse. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ_f).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the key experimental procedures described above.

experimental_workflow cluster_absorption_emission Absorption & Emission Spectra Measurement prep_sample_ae Prepare Dilute Fluorophore Solution spectrophotometer Measure Absorbance Spectrum prep_sample_ae->spectrophotometer spectrofluorometer Measure Emission Spectrum prep_sample_ae->spectrofluorometer lambda_abs Determine λ_abs spectrophotometer->lambda_abs lambda_em Determine λ_em spectrofluorometer->lambda_em lambda_abs->spectrofluorometer Excite at λ_abs

Figure 1. Workflow for determining the absorption and emission maxima of a fluorophore.

quantum_yield_workflow cluster_quantum_yield Relative Fluorescence Quantum Yield Measurement prep_solutions Prepare Sample & Standard Solutions measure_abs Measure Absorbance at Excitation Wavelength prep_solutions->measure_abs measure_fluor Measure Fluorescence Spectra prep_solutions->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_abs->plot_data integrate_spectra Integrate Emission Spectra measure_fluor->integrate_spectra integrate_spectra->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Figure 2. Workflow for the comparative method of fluorescence quantum yield determination.

lifetime_workflow cluster_lifetime Fluorescence Lifetime Measurement (TCSPC) prep_sample_lt Prepare Dilute Fluorophore Solution tcspc_measurement Excite with Pulsed Laser & Detect Single Photons prep_sample_lt->tcspc_measurement build_histogram Build Photon Arrival Time Histogram tcspc_measurement->build_histogram fit_decay Fit Decay to Exponential Function build_histogram->fit_decay determine_lifetime Determine Fluorescence Lifetime fit_decay->determine_lifetime

Figure 3. Workflow for measuring fluorescence lifetime using Time-Correlated Single Photon Counting.

Concluding Remarks

The selection of an appropriate fluorophore is a multifaceted process that requires careful consideration of its photophysical properties in the context of the specific experimental design. The N-methyl isoquinoline derivative, with its absorption and emission in the near-UV and blue regions of the spectrum and a moderate quantum yield, presents a potentially useful tool for certain applications. However, when compared to established fluorophores like Fluorescein and Rhodamine 6G, which exhibit higher quantum yields and well-characterized performance in the visible spectrum, the choice will ultimately depend on the specific requirements of the research, such as the desired excitation and emission wavelengths and the need for high fluorescence brightness. This guide provides a foundational comparison to assist researchers in making an informed decision. Further characterization of a broader range of this compound derivatives is warranted to fully explore their potential as a versatile class of fluorophores.

References

A Head-to-Head Comparison of 1-Methylisoquinoline and 3-Methylisoquinoline for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the physicochemical properties, spectroscopic signatures, reactivity, and synthesis of 1-Methylisoquinoline and 3-Methylisoquinoline.

This guide provides a comprehensive, data-driven comparison of the two primary methyl-substituted isoquinoline isomers: this compound (also known as isoquinaldine) and 3-Methylisoquinoline. Understanding the distinct characteristics of these isomers is crucial for their application in organic synthesis, medicinal chemistry, and materials science.

Physicochemical Properties: A Tale of Two Isomers

The position of the methyl group on the isoquinoline core significantly influences the physicochemical properties of these compounds. This compound is a low-melting solid or liquid at room temperature, while 3-Methylisoquinoline is a crystalline solid with a notably higher melting point. Their boiling points also differ, with 3-Methylisoquinoline having a slightly higher boiling point at atmospheric pressure.

PropertyThis compound3-MethylisoquinolineReferences
CAS Number 1721-93-31125-80-0,
Molecular Formula C₁₀H₉NC₁₀H₉N,
Molecular Weight 143.19 g/mol 143.19 g/mol ,
Appearance Yellow to light yellow liquid or low melting solidCrystalline solid or colorless to pale yellow liquid,,
Melting Point 10-12 °C63-65 °C,,,,
Boiling Point 126-128 °C / 16 mmHg; ~248 °C (atm)251 °C,,,,
Density 1.078 g/mL at 25 °C1.0584 g/mL (estimate),,,
pKa (Predicted) 6.19 ± 0.305.66 ± 0.30,,
Water Solubility Low919 mg/L at 20 °C,
Refractive Index n20/D 1.6140n20/D 1.6152 (estimate),,,

Spectroscopic Data for Isomer Differentiation

Spectroscopic analysis is fundamental for the unambiguous identification of this compound and 3-Methylisoquinoline. The key differences in their NMR, IR, and mass spectra arise from the distinct electronic environments of the methyl group and the adjacent protons and carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra show characteristic shifts that allow for clear differentiation. The methyl protons in this compound are typically found further downfield compared to those in 3-Methylisoquinoline due to the influence of the adjacent nitrogen atom.

¹H NMR Data

NucleusThis compound (Approx. δ, ppm)3-Methylisoquinoline (Approx. δ, ppm)
-CH₃ ~2.8~2.6
Aromatic-H 7.4 - 8.57.3 - 9.1

¹³C NMR Data

NucleusThis compound (Approx. δ, ppm)3-Methylisoquinoline (Approx. δ, ppm)
-CH₃ ~23~20
Aromatic-C 120 - 160118 - 152
C1 ~160~127
C3 ~120~152
Infrared (IR) Spectroscopy

The IR spectra of both isomers are characterized by aromatic C-H and C=C stretching vibrations. Subtle differences in the fingerprint region can be used for their distinction.

VibrationThis compound (Approx. cm⁻¹)3-Methylisoquinoline (Approx. cm⁻¹)
Aromatic C-H Stretch 3000 - 31003000 - 3100
C=C and C=N Stretch 1400 - 16001400 - 1600
C-H Bend (out-of-plane) 700 - 900700 - 900
Mass Spectrometry (MS)

Both isomers exhibit a molecular ion peak [M]⁺ at m/z 143. However, their fragmentation patterns can differ, providing another tool for their identification. The fragmentation of this compound often involves the loss of a hydrogen radical to form a stable cyclized ion.

Reactivity and Synthetic Applications

The position of the methyl group dictates the reactivity of these isomers. The methyl group at the 1-position is more activated due to its proximity to the nitrogen atom, making it susceptible to reactions such as lithiation. In contrast, the methyl group at the 3-position is less reactive.

G cluster_1 This compound Reactivity cluster_2 3-Methylisoquinoline Reactivity 1-MIQ This compound Lithiation Side-chain Lithiation (e.g., n-BuLi) 1-MIQ->Lithiation Activated Methyl Group Nucleophile 1-(Lithiomethyl)isoquinoline (Potent Nucleophile) Lithiation->Nucleophile Carbonyl Addition to Carbonyl Compounds Nucleophile->Carbonyl 3-MIQ 3-Methylisoquinoline Bromination Radical Bromination (e.g., NBS) 3-MIQ->Bromination Less Activated Methyl Group Bromomethyl 3-(Bromomethyl)isoquinoline Bromination->Bromomethyl Substitution Nucleophilic Substitution Bromomethyl->Substitution

Caption: Comparative reactivity of the methyl groups.

Biological Activity

Both this compound and 3-methylisoquinoline have been investigated for their biological activities. Some studies suggest potential antimicrobial and anticancer properties for both isomers. Furthermore, they have been identified as inhibitors of cytochrome P450 enzymes, with this compound showing activity against CYP2A6 and 3-methylisoquinoline against CYP1A2. However, a comprehensive comparative study of their biological effects is still lacking.

Experimental Protocols

Synthesis of this compound via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently dehydrogenated to the corresponding isoquinolines.

G start Start: N-(2-Phenylethyl)acetamide reagent1 Dehydrating Agent (e.g., POCl₃, P₂O₅) intermediate1 Cyclization to 1-Methyl-3,4-dihydroisoquinoline start->intermediate1 reagent1->intermediate1 Intramolecular Electrophilic Substitution reagent2 Dehydrogenation (e.g., Pd/C, heat) product Product: This compound intermediate1->product reagent2->product Aromatization

Safety Operating Guide

Proper Disposal of 1-Methylisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 1-Methylisoquinoline is critical for maintaining a safe laboratory environment. This guide provides detailed, step-by-step procedures to mitigate risks and ensure compliance with safety regulations.

For researchers, scientists, and professionals in drug development, understanding the specific properties and hazards of this compound is the first step in its safe management. This compound is a skin, eye, and respiratory irritant[1][2][3]. Proper personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator, should be worn when handling this chemical[1].

Key Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₉N
Molecular Weight 143.19 g/mol [1][4]
Boiling Point 126-128 °C at 16 mmHg[1][4]
Density 1.078 g/mL at 25 °C[1][4]
Flash Point 113 °C (235.4 °F) - closed cup[1]
Refractive Index n20/D 1.6140[1][4]

Experimental Protocols for Safe Disposal

The proper disposal of this compound, as with any hazardous chemical, involves a multi-step process that prioritizes safety and environmental protection. Direct disposal down the drain or in regular trash is strictly prohibited[3][5]. Instead, it must be treated as hazardous waste and disposed of through a licensed professional waste disposal service[6].

Step 1: Immediate Containment and Labeling

  • Prevent Spills: Handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[3].

  • Use Appropriate Containers: Unused or waste this compound should be stored in a designated, compatible, and leak-proof container with a secure screw-on cap[3][6]. The original manufacturer's container is ideal if it is in good condition. Do not use containers that may react with the chemical.

  • Labeling: As soon as the waste is generated, the container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards (e.g., Irritant, Combustible Liquid)[7].

Step 2: Segregation and Storage

  • Segregate Incompatibles: Store the hazardous waste container in a designated satellite accumulation area away from incompatible materials. Specifically, keep it separate from acids, bases, and oxidizing agents to prevent violent reactions[1].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills[6][7]. This secondary container should be able to hold at least 110% of the volume of the primary container[6].

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition[3]. Ensure the container is kept closed except when adding waste[2][6].

Step 3: Disposal of Contaminated Materials

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent paper, or pipette tips, should be considered hazardous waste. These items must be double-bagged in clear plastic bags, labeled as hazardous waste, and disposed of along with the liquid waste[6].

  • Empty Containers: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of in the regular trash, but it is best practice to reuse the container for compatible waste if possible[4].

Step 4: Arranging for Professional Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[6].

  • Provide Information: Be prepared to provide the EH&S department with information about the waste, including its chemical composition and volume.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding the storage time limits and quantity limits for hazardous waste accumulation[6].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Start Generation of This compound Waste Prep Wear Appropriate PPE (Gloves, Goggles, Respirator) Start->Prep Contaminated Collect Contaminated Solid Waste (Gloves, etc.) Start->Contaminated Container Select Compatible, Leak-Proof Container with Screw Cap Prep->Container Label Label Container: 'Hazardous Waste - this compound' Container->Label Storage Store in Designated Satellite Accumulation Area Label->Storage Segregate Segregate from Incompatible Materials (Acids, Bases, Oxidizers) Storage->Segregate Containment Place in Secondary Containment Segregate->Containment Contact Contact Environmental Health & Safety (EH&S) for Pickup Containment->Contact Bag Double-Bag and Label Solid Waste Contaminated->Bag Bag->Contact Disposal Professional Disposal by Licensed Contractor Contact->Disposal

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 1-Methylisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 1-Methylisoquinoline in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure safe operational conduct.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[2][3] Adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.

Minimum Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 standards are required.[4] For tasks with a higher risk of splashing, chemical splash goggles and a face shield should be worn.
Skin Protection A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashes, chemical-resistant coveralls should be considered.
Hand Protection Chemical-resistant gloves must be worn. Always inspect gloves for tears or degradation before use. Use proper glove removal technique to avoid skin contact.[4]
Respiratory Protection Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with a suitable cartridge (e.g., type ABEK (EN14387) respirator filter) should be used.[5]

Safe Handling and Experimental Protocols

Preparation and Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Engineering Controls: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

  • General Hygiene: Avoid breathing vapors, mist, or gas.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Emergency Procedures: Spill Response Workflow

In the event of a this compound spill, follow the procedural workflow outlined below to ensure a safe and effective response.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_minor_spill_response Minor Spill Response cluster_major_spill_response Major Spill Response Evacuate Evacuate Immediate Area Alert Alert Others in the Vicinity Evacuate->Alert Ignition Remove Ignition Sources (if flammable) Alert->Ignition Assess Assess Spill Size & Hazard (Consult SDS) Ignition->Assess MinorSpill Minor Spill (Manageable by lab personnel) Assess->MinorSpill Small & Contained MajorSpill Major Spill (Requires emergency response) Assess->MajorSpill Large, Uncontrolled, or Unknown DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) MinorSpill->DonPPE ContactEHNS Contact Emergency Services / EH&S MajorSpill->ContactEHNS Contain Contain Spill with Absorbent Material DonPPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Residue into Waste Container Neutralize->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate SecureArea Secure the Area (Prevent Entry) ContactEHNS->SecureArea FollowInstructions Follow Instructions from Emergency Personnel SecureArea->FollowInstructions

Workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and adhere to regulatory requirements.

Waste Segregation and Disposal Procedures

Waste TypeContainer SpecificationDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes contaminated gloves, paper towels, weighing boats, and any unreacted solid this compound. Keep the container closed when not in use.
Liquid Waste (Organic) Labeled, sealed, and chemically compatible hazardous waste container for organic solvents.Includes reaction mixtures and solvent washes containing this compound. Do not mix with incompatible waste streams.
Contaminated Sharps Puncture-proof sharps container.Includes any needles, syringes, or other sharp objects contaminated with this compound.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents. Dispose of all waste through your institution's Environmental Health and Safety (EH&S) department or equivalent authority. Do not dispose of this compound down the drain.[4]

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methylisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.